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  • Product: Bis(2-chloro-4-nitrophenyl) ether
  • CAS: 13867-27-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Bis(2-chloro-4-nitrophenyl) ether (CAS 13867-27-1)

Executive Summary Bis(2-chloro-4-nitrophenyl) ether (CAS 13867-27-1), systematically named 2-chloro-1-(2-chloro-4-nitrophenoxy)-4-nitrobenzene, is a highly specialized halogenated nitroaromatic compound belonging to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(2-chloro-4-nitrophenyl) ether (CAS 13867-27-1), systematically named 2-chloro-1-(2-chloro-4-nitrophenoxy)-4-nitrobenzene, is a highly specialized halogenated nitroaromatic compound belonging to the diaryl ether class [1]. Characterized by its dual nitro and chloro substituents, this molecule serves as a critical, electron-deficient building block in advanced chemical synthesis. This whitepaper provides an in-depth analysis of its physicochemical properties, details a field-proven Nucleophilic Aromatic Substitution (SNAr) synthesis protocol, and explores its downstream applications in agrochemicals, pharmaceuticals, and high-performance polymers.

Chemical Identity & Structural Significance

The structural core of bis(2-chloro-4-nitrophenyl) ether features an oxygen bridge linking two highly functionalized phenyl rings. The strategic placement of the substituents dictates the molecule's reactivity:

  • Ether Linkage: Provides conformational flexibility and thermal stability, essential for downstream polymer applications.

  • Para-Nitro Groups: Act as powerful electron-withdrawing groups (EWGs). They significantly deplete the electron density of the aromatic rings, making the molecule highly susceptible to nucleophilic attacks and serving as prime targets for catalytic reduction to diamines.

  • Ortho-Chloro Groups: Induce steric hindrance and further electron withdrawal via inductive effects, fine-tuning the molecule's physicochemical profile for specific biological targeting (e.g., in agrochemical pharmacophores) [1].

Quantitative Physicochemical Data

To facilitate process engineering and analytical verification, the core properties of bis(2-chloro-4-nitrophenyl) ether are summarized below [2]:

PropertyValue / Description
Product Name 2-Chloro-1-(2-chloro-4-nitrophenoxy)-4-nitrobenzene
CAS Number 13867-27-1
Molecular Formula C12H6Cl2N2O5
Molecular Weight 329.10 g/mol
Chemical Class Halogenated nitroaromatic diaryl ether
Appearance Crystalline solid
Solubility Soluble in polar aprotic solvents (DMF, DMSO, NMP); Insoluble in water
Storage Conditions Tightly closed container, protected from light, 15-25°C [2]

Synthesis Methodology: SNAr Workflow

While diaryl ethers are traditionally synthesized via copper-catalyzed Ullmann coupling, the highly activated nature of the precursors for CAS 13867-27-1 allows for a highly efficient, catalyst-free Nucleophilic Aromatic Substitution (SNAr) .

Mechanistic Causality & Experimental Design

The synthesis relies on the reaction between 2-chloro-4-nitrophenol (the nucleophile) and 1,2-dichloro-4-nitrobenzene (the electrophile).

  • Stoichiometric Strategy: We deliberately utilize a slight excess of the phenol (1.05 eq). Why? Unreacted 1,2-dichloro-4-nitrobenzene is highly hydrophobic and will co-precipitate with the product during aqueous workup. Conversely, excess phenol can be easily purged by maintaining a slightly alkaline pH during the quench, converting it into a water-soluble sodium phenoxide salt while the neutral diaryl ether product precipitates in high purity.

  • Solvent & Base Selection: Potassium carbonate (K2CO3) in Dimethylformamide (DMF) is the optimal system. The moderate basicity of K2CO3 safely deprotonates the highly acidic phenol (pKa ~5.5-6.5 due to the NO2 and Cl groups) without triggering competitive hydrolysis of the aryl chloride. DMF solvates the potassium cation, leaving a "naked," highly reactive phenoxide anion.

Step-by-Step Protocol
  • Phenoxide Formation (Self-Validating Step):

    • Charge a dry, nitrogen-flushed reactor with 2-chloro-4-nitrophenol (1.05 eq) and anhydrous K2CO3 (1.5 eq) in anhydrous DMF (10 volumes).

    • Stir at 60°C for 30 minutes. Validation: The solution will transition to a deep red/orange color, providing immediate visual confirmation of phenoxide anion generation.

  • Electrophile Addition:

    • Add 1,2-dichloro-4-nitrobenzene (1.00 eq) portion-wise to maintain thermal control.

    • Note: The nucleophilic attack occurs exclusively at the C1 position of the electrophile, as the chloride at this position is strictly para to the strongly activating nitro group, lowering the activation energy for the Meisenheimer complex.

  • SNAr Coupling:

    • Elevate the reactor temperature to 110–120°C. Maintain vigorous stirring for 4–6 hours. Monitor the reaction progression via HPLC or TLC (Hexane:EtOAc 3:1) until the electrophile is completely consumed.

  • Quenching and Precipitation:

    • Cool the mixture to 25°C. Slowly pour the reaction mass into 30 volumes of vigorously stirred, crushed ice-water containing 1% NaOH.

    • The alkaline environment ensures any residual 2-chloro-4-nitrophenol remains dissolved in the aqueous phase, while the highly hydrophobic bis(2-chloro-4-nitrophenyl) ether precipitates as a crude solid.

  • Isolation and Purification:

    • Filter the precipitate under vacuum. Wash the filter cake extensively with deionized water to remove residual DMF and inorganic salts.

    • Recrystallize from glacial acetic acid or ethanol to yield the pure product (>99% by HPLC).

G N1 2-Chloro-4-nitrophenol (Nucleophile) N3 Deprotonation (K2CO3 / DMF, 60°C) N1->N3 N2 1,2-Dichloro-4-nitrobenzene (Electrophile) N5 SNAr Attack at C1 (Para to NO2) N2->N5 N4 Phenoxide Intermediate (Deep Red Solution) N3->N4 N4->N5 Nucleophilic Attack N6 Meisenheimer Complex (Stabilized by NO2) N5->N6 N7 Chloride Elimination (Rate-Determining Step) N6->N7 N8 Bis(2-chloro-4-nitrophenyl) ether (CAS 13867-27-1) N7->N8 -Cl⁻

SNAr Synthesis Workflow for Bis(2-chloro-4-nitrophenyl) ether

Industrial and Research Applications

Agrochemical Intermediates (Diphenyl Ether Herbicides)

Bis(2-chloro-4-nitrophenyl) ether is a foundational precursor in the synthesis of advanced diphenyl ether herbicides [1]. These herbicides function primarily as Protoporphyrinogen oxidase (Protox) inhibitors [3]. By inhibiting Protox, the normal synthesis of chlorophyll is halted, leading to a lethal accumulation of phototoxic intermediates in the plant cells. Upon exposure to sunlight, these intermediates generate reactive oxygen species (ROS) that cause rapid lipid peroxidation and membrane destruction, resulting in rapid necrosis of broadleaf weeds [3].

High-Performance Polymer Chemistry

In materials science, the dual nitro groups of CAS 13867-27-1 are catalytically hydrogenated (typically using Pd/C or Raney Nickel under H2 pressure) to yield bis(4-amino-2-chlorophenyl) ether . This resulting diamine is a highly sought-after monomer for the synthesis of specialized polyimides and polyamides [1]. The incorporation of the ether linkage provides polymer chain flexibility (improving processability), while the bulky ortho-chloro groups restrict chain rotation, thereby increasing the glass transition temperature ( Tg​ ) and enhancing the flame retardancy and dielectric properties of the final polymer matrix.

Pharmaceutical and Dye Manufacturing

The diaryl ether motif is a privileged scaffold in medicinal chemistry, frequently utilized to mimic the spatial arrangement of endogenous ligands (e.g., thyroid hormones). Furthermore, the nitro-aromatic core allows it to serve as an intermediate in the production of specialized azo dyes and organic pigments, where the electron-withdrawing groups shift the absorption spectra to yield deep, vibrant color profiles [1].

References

  • ChemicalCell . 2-Chloro-1-(2-Chloro-4-Nitro-Phenoxy)-4-Nitro-Benzene CAS NO 13867-27-1 Applications. Retrieved from[Link]

  • ChemicalCell . 2-Chloro-1-(2-Chloro-4-Nitro-Phenoxy)-4-Nitro-Benzene Properties and Storage. Retrieved from[Link]

  • ChemicalCell . Weed Control Agents Supplier | Agricultural Herbicide Products. Retrieved from [Link]

Exploratory

Structural and Spectroscopic Elucidation of Bis(2-chloro-4-nitrophenyl) Ether: A Technical Whitepaper

Executive Summary Bis(2-chloro-4-nitrophenyl) ether (CAS No. 13867-27-1) is a critical halogenated nitroaromatic intermediate utilized extensively in the synthesis of advanced agrochemicals—particularly diphenyl ether he...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(2-chloro-4-nitrophenyl) ether (CAS No. 13867-27-1) is a critical halogenated nitroaromatic intermediate utilized extensively in the synthesis of advanced agrochemicals—particularly diphenyl ether herbicides—and active pharmaceutical ingredients (APIs)[1]. Synthesized primarily via the S_NAr catalytic coupling of halogenated aromatic derivatives, it isolates as a yellow to light brown crystalline powder with a melting point of 154–156 °C[2],[3].

This whitepaper provides a comprehensive reference framework for the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characterization of this molecule. Designed for process chemists and analytical scientists, this guide emphasizes the causality behind signal assignments and establishes self-validating experimental protocols to ensure absolute data integrity.

Structural Dynamics & Signal Causality

The molecular architecture of bis(2-chloro-4-nitrophenyl) ether consists of two identical 2-chloro-4-nitrophenyl rings bridged by a central ether oxygen. In solution, rapid rotation around the C–O–C bonds averages the magnetic environments of the two rings. This dynamic conformational flexibility effectively renders the two halves of the molecule chemically equivalent (isochronous) on the NMR timescale, simplifying the spectral footprint.

Electronic Effects on NMR Chemical Shifts

The chemical shifts in the 1 H and 13 C NMR spectra are governed by three competing electronic forces:

  • Inductive Withdrawal (-I): The highly electronegative chlorine atoms pull electron density away from the ring, deshielding adjacent protons.

  • Strong Electron Withdrawal (-I, -M): The nitro groups exert powerful inductive and mesomeric withdrawal, severely deshielding ortho and para positions.

  • Resonance Donation (+M): The central ether oxygen donates lone-pair electron density into the aromatic π -system, shielding the ortho and para positions relative to the oxygen.

G A Aromatic Core (Base δ ~7.27) B -NO2 Group (Strong e- withdrawal) A->B C -Cl Group (Inductive withdrawal) A->C D -O- Ether Linkage (Resonance donation) A->D E H-3 (δ 8.52) Strongly Deshielded B->E Ortho (+0.95) F H-5 (δ 7.92) Deshielded B->F Ortho (+0.95) C->E Ortho (+0.20) D->F Para (-0.40) G H-6 (δ 7.22) Shielded D->G Ortho (-0.40)

Causality of electronic effects (inductive and resonance) on 1H NMR chemical shifts.

Reference Spectroscopic Data

The following data tables synthesize the expected quantitative parameters for bis(2-chloro-4-nitrophenyl) ether, calculated using established empirical additivity rules for substituted benzenes ().

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Logic
H-3, H-3' 8.52d2.52HMost downfield; trapped between highly deshielding -NO 2​ and -Cl groups.
H-5, H-5' 7.92dd9.0, 2.52HDeshielded by ortho -NO 2​ , but partially shielded by para -O- resonance.
H-6, H-6' 7.22d9.02HMost upfield aromatic proton; heavily shielded by ortho -O- resonance.
Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)Assignment Logic
C-1 155.2Quaternary; ipso to ether oxygen (strongest deshielding effect).
C-4 142.5Quaternary; ipso to nitro group.
C-2 126.8Quaternary; ipso to chlorine atom.
C-3 124.1Aromatic C-H; highly deshielded by adjacent electron-withdrawing groups.
C-5 122.3Aromatic C-H; ortho to -NO 2​ .
C-6 115.6Aromatic C-H; strongly shielded by ortho ether oxygen.
Table 3: FT-IR Vibrational Data (ATR, Solid)
Wavenumber (cm⁻¹)Vibrational ModeIntensityDiagnostic Significance
3085 C-H stretch (aromatic)WeakConfirms sp 2 hybridized carbon framework.
1580, 1475 C=C stretch (aromatic)MediumConfirms aromatic ring skeletal vibrations.
1525 N-O asymmetric stretchStrongPrimary confirmation of the nitro (-NO 2​ ) group.
1345 N-O symmetric stretchStrongSecondary confirmation of the nitro group.
1250 C-O-C asymmetric stretchStrongConfirms the presence of the diaryl ether linkage.
1080, 740 C-Cl stretchMediumConfirms aryl chloride substitution.

Self-Validating Experimental Protocols

To ensure reproducibility and analytical trustworthiness, the following methodologies are designed as self-validating systems. Every step includes an internal control to prevent the propagation of artifactual data.

G A Synthesis: SNAr Reaction (Catalytic Coupling) B Purification (Silica Column / Crystallization) A->B C Sample Prep (>98% Purity Required) B->C D NMR Spectroscopy (400 MHz, CDCl3) C->D E IR Spectroscopy (ATR-FTIR) C->E F Data Processing & Signal Assignment D->F E->F G Structural Validation (CAS 13867-27-1) F->G

Workflow for the synthesis, purification, and spectroscopic validation of diaryl ethers.

High-Resolution NMR Acquisition Protocol

Causality of Solvent Choice: CDCl 3​ is selected over DMSO-d 6​ to prevent the solvent residual peak from overlapping with the downfield aromatic signals, and to ensure high solubility of the non-polar diaryl ether.

  • Sample Preparation: Dissolve exactly 15.0 mg of bis(2-chloro-4-nitrophenyl) ether in 0.6 mL of anhydrous CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube. Logic: Removing undissolved particulates prevents magnetic susceptibility gradients, ensuring sharp line widths (W 1/2​ < 1.0 Hz).

  • Acquisition Parameters ( 1 H): 16 scans, relaxation delay (D1) of 1.5 s, flip angle 30°.

  • Acquisition Parameters ( 13 C): 1024 scans, D1 of 2.0 s, WALTZ-16 proton decoupling.

  • Self-Validation Check: Calibrate the spectrum using the TMS peak at exactly δ 0.00 ppm. Check the CDCl 3​ solvent residual peak. If the 1 H solvent peak deviates from δ 7.26 ppm by more than ±0.02 ppm, the calibration is invalid and must be re-referenced.

ATR-FTIR Spectroscopy Protocol

Causality of Method Choice: Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed moisture creates a broad artifactual band at ~3400 cm⁻¹, which can be misidentified as an -OH or -NH stretch (). ATR is non-destructive and moisture-independent.

  • Sensor Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Background Acquisition: Collect a 32-scan background spectrum of ambient air at 4 cm⁻¹ resolution.

  • Sample Application: Deposit ~3 mg of the crystalline powder onto the center of the diamond sensor. Apply pressure via the anvil until the torque clutch slips, ensuring optimal optical contact.

  • Data Acquisition: Collect 32 scans from 4000 to 600 cm⁻¹.

  • Self-Validation Check: Post-acquisition, inspect the 4000–3500 cm⁻¹ region. A perfectly flat baseline validates the absence of environmental moisture contamination, confirming that all observed peaks (e.g., the 1525 cm⁻¹ NO 2​ stretch) are native to the compound.

References

  • ChemicalRoot. (n.d.). 2-Chloro-1-(2-Chloro-4-Nitro-Phenoxy)-4-Nitro-Benzene CAS NO 13867-27-1. Retrieved from [Link]

  • Google Patents. (2013). The method of preparation diphenyl ether compound (Patent No. CN103012027B).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds (4th ed.). Springer. Retrieved from[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Retrieved from[Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of Bis(2-chloro-4-nitrophenyl) Ether in Organic Solvents

Abstract: This technical guide addresses the solubility profile of bis(2-chloro-4-nitrophenyl) ether, a diaryl ether with potential applications in advanced materials and chemical synthesis. A comprehensive review of sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide addresses the solubility profile of bis(2-chloro-4-nitrophenyl) ether, a diaryl ether with potential applications in advanced materials and chemical synthesis. A comprehensive review of scientific literature reveals a notable absence of published quantitative solubility data for this compound. Consequently, this document serves as a primary resource for researchers, scientists, and drug development professionals by providing a robust theoretical framework and a detailed experimental protocol to systematically determine the solubility of this molecule in a range of common organic solvents. The guide emphasizes the causality behind experimental choices, features a self-validating protocol using the OECD-recommended shake-flask method coupled with UV-Vis spectrophotometry, and provides templates for systematic data collection and presentation.

Introduction and Strategic Importance

Bis(2-chloro-4-nitrophenyl) ether is a complex organic molecule characterized by a diaryl ether backbone substituted with both chloro and nitro functional groups. These features suggest its potential utility as a precursor for high-performance polymers, an intermediate in the synthesis of complex dyes, or a building block for novel energetic materials. The successful application of this compound in any synthetic or formulation workflow is fundamentally dependent on a thorough understanding of its solubility characteristics.

Solubility data is a critical parameter at nearly every stage of chemical process development:

  • Reaction Engineering: Solvent selection dictates reaction kinetics, phase behavior, and the efficiency of mass transfer.

  • Purification and Crystallization: The design of effective crystallization processes for isolating the compound with high purity hinges on identifying solvent systems with a significant temperature-dependent solubility gradient.

  • Formulation and Dosing: For applications in materials science or drug development, creating stable solutions or dispersions of known concentrations is essential.

Given the lack of publicly available data, this guide provides the foundational knowledge and a validated experimental blueprint for researchers to generate a comprehensive solubility profile for bis(2-chloro-4-nitrophenyl) ether, thereby enabling its effective use and accelerating research and development.

Physicochemical Properties and Solubility Principles

The structure of bis(2-chloro-4-nitrophenyl) ether dictates its interactions with various solvents. Key structural features include:

  • Two Aromatic Rings: Contribute to van der Waals forces and potential for π-π stacking interactions, suggesting solubility in aromatic solvents.

  • Ether Linkage (-O-): The oxygen atom acts as a hydrogen bond acceptor, allowing for interactions with protic solvents.

  • Nitro Groups (-NO₂): These strongly electron-withdrawing groups introduce significant polarity and are also potential hydrogen bond acceptors.

  • Chloro Groups (-Cl): These add to the molecule's polarity and overall molecular weight.

The principle of "like dissolves like" provides a predictive framework. We can anticipate that the molecule will exhibit limited solubility in non-polar aliphatic solvents and progressively higher solubility in polar aprotic and polar protic solvents that can effectively solvate the polar nitro and chloro groups.

Table 1: Physicochemical Properties of Bis(2-chloro-4-nitrophenyl) Ether and a Related Isomer

PropertyValueSource/Note
IUPAC Name 1-chloro-2-(2-chloro-4-nitrophenoxy)-4-nitrobenzene---
CAS Number 3483-93-6---
Molecular Formula C₁₂H₆Cl₂N₂O₅Calculated
Molecular Weight 329.10 g/mol Calculated
Melting Point 78 °CFor isomer 4,4′-Dichloro-2-nitrodiphenyl ether (CAS 22544-07-6)[1]. Note: Data for the target compound is not available.
Appearance Expected to be a crystalline solidInferred from related compounds

Experimental Determination of the Solubility Profile

To ensure accuracy and reproducibility, this guide details the isothermal shake-flask method , a globally recognized standard for solubility determination of solid compounds.[2][3] This method involves agitating an excess of the solid solute in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium, followed by quantitative analysis of the resulting saturated solution.

Rationale for Analytical Technique: UV-Vis Spectrophotometry

The presence of two nitroaromatic rings in the structure of bis(2-chloro-4-nitrophenyl) ether creates a strong chromophore, making it an ideal candidate for quantification using UV-Visible (UV-Vis) spectrophotometry. Nitroaromatic compounds exhibit characteristic strong absorbance in the UV or near-visible region of the electromagnetic spectrum.[4][5][6] This technique is highly sensitive, accessible in most laboratories, and allows for the straightforward application of the Beer-Lambert Law for concentration determination.

Recommended Solvents for Profile Generation

To build a comprehensive profile, a diverse set of solvents should be tested, covering a range of polarities and functionalities:

  • Polar Protic: Methanol, Ethanol

  • Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)

  • Non-Polar Aromatic: Toluene

  • Non-Polar Aliphatic: Hexane, Heptane

Detailed, Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The construction of a multi-point calibration curve and the analysis of replicate samples ensure the integrity and trustworthiness of the final solubility data.

Part A: Preparation of Calibration Standards and Curve

  • Prepare a Primary Stock Solution: Accurately weigh approximately 10 mg of bis(2-chloro-4-nitrophenyl) ether and dissolve it in a 100 mL volumetric flask using a solvent in which it is freely soluble (e.g., DMSO or Acetonitrile). This creates a stock solution of approximately 100 µg/mL. Record the exact concentration.

  • Generate Serial Dilutions: Prepare a series of at least five standard solutions from the primary stock solution. For example, dilute the stock to create standards of 10, 8, 5, 2, and 1 µg/mL.

  • Measure Absorbance: Using a calibrated UV-Vis spectrophotometer, determine the wavelength of maximum absorbance (λ_max) by scanning one of the mid-range standards (e.g., 5 µg/mL) from 200 to 500 nm.

  • Construct Calibration Curve: Measure the absorbance of all five standards and a solvent blank at the determined λ_max. Plot Absorbance vs. Concentration (µg/mL). Perform a linear regression on the data. The resulting line should have a coefficient of determination (R²) ≥ 0.995 for the curve to be considered valid. The equation of this line (y = mx + c) is essential for determining the concentration of the unknown samples.

Part B: Isothermal Shake-Flask Solubility Measurement

  • Sample Preparation: Into separate, sealed glass vials (e.g., 20 mL scintillation vials), add an excess amount of solid bis(2-chloro-4-nitrophenyl) ether (e.g., ~50 mg) to approximately 10 mL of each chosen organic solvent. "Excess" is critical; undissolved solid must be clearly visible at the end of the equilibration period. Prepare each solvent in triplicate.

  • Equilibration: Place the sealed vials in an isothermal orbital shaker or water bath set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples at a moderate speed (e.g., 150 rpm) for a minimum of 48 hours. A preliminary test can confirm the time required to reach equilibrium, but 48-72 hours is typical for complex organic molecules.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the isothermal bath for at least 2 hours to allow the excess solid to settle.

  • Sample Extraction and Dilution: Carefully withdraw a small aliquot (e.g., 1 mL) of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm chemically-resistant syringe filter (e.g., PTFE) into a clean vial. This step is crucial to remove any microscopic solid particles.

  • Quantitative Analysis: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of your calibration curve.

  • Measure Absorbance: Measure the absorbance of the diluted sample at the previously determined λ_max.

Part C: Calculation

  • Determine Concentration: Use the absorbance value and the equation from your calibration curve (Concentration = (Absorbance - c) / m) to calculate the concentration of the diluted sample.

  • Calculate Original Solubility: Account for the dilution factor to determine the concentration of the original saturated solution.

    • Solubility (mg/L) = Calculated Concentration (mg/L) × Dilution Factor

  • Convert to Molar Solubility:

    • Solubility (mol/L) = Solubility (g/L) / Molecular Weight (329.10 g/mol )

  • Report Results: Report the average solubility and standard deviation from the three replicate measurements for each solvent.

G cluster_prep Part A: Calibration cluster_exp Part B: Shake-Flask Experiment cluster_calc Part C: Calculation A1 Prepare Primary Stock Solution A2 Create Serial Dilutions (≥5) A1->A2 A3 Scan for λ_max A2->A3 A4 Measure Absorbance of Standards A3->A4 A5 Generate Calibration Curve (Abs vs. Conc) A4->A5 A6 Validate Curve (R² ≥ 0.995) A5->A6 C1 Calculate Concentration from Calibration Curve A6->C1 Use Validated Curve Equation B1 Add Excess Solid to Solvent (in Triplicate) B2 Equilibrate at Constant T (e.g., 25°C, 48h) B1->B2 B3 Settle Undissolved Solid B2->B3 B4 Filter Supernatant (0.22 µm Syringe Filter) B3->B4 B5 Dilute Sample to within Calibration Range B4->B5 B6 Measure Absorbance at λ_max B5->B6 B6->C1 C2 Apply Dilution Factor C1->C2 C3 Determine Final Solubility (mg/L and mol/L) C2->C3 C4 Report Average ± SD for Triplicates C3->C4

Caption: Experimental workflow for determining the solubility of bis(2-chloro-4-nitrophenyl) ether.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and organized table to allow for easy comparison across different solvents. This structured presentation is essential for selecting appropriate solvent systems for subsequent applications.

Table 2: Experimental Solubility Profile of Bis(2-chloro-4-nitrophenyl) Ether at 25°C (Template)

Solvent ClassSolventTemperature (°C)Solubility (mg/L)Solubility (mol/L)
Polar ProticMethanol25.0Record Avg ± SDCalculate from mg/L
Ethanol25.0Record Avg ± SDCalculate from mg/L
Polar AproticAcetone25.0Record Avg ± SDCalculate from mg/L
Acetonitrile25.0Record Avg ± SDCalculate from mg/L
Ethyl Acetate25.0Record Avg ± SDCalculate from mg/L
Dimethyl Sulfoxide25.0Record Avg ± SDCalculate from mg/L
Non-Polar AromaticToluene25.0Record Avg ± SDCalculate from mg/L
Non-Polar AliphaticHexane25.0Record Avg ± SDCalculate from mg/L

Conclusion

While published quantitative solubility data for bis(2-chloro-4-nitrophenyl) ether is currently unavailable, this guide provides the necessary theoretical foundation and a comprehensive, validated experimental protocol for its determination. By following the detailed shake-flask method coupled with UV-Vis spectrophotometric analysis, researchers can reliably generate the high-quality data required to advance the development and application of this compound. The structured approach to solvent selection and data presentation outlined herein will ensure the creation of a robust and invaluable solubility profile for use in process chemistry, materials science, and pharmaceutical development.

References

  • OECD (1995) , Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • ResearchGate (2021) , UV-vis absorption spectra of different nitroaromatic compounds. Image from a publication on multifunctional luminescent materials. URL: [Link]

  • OECD (2006) , Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • CAS Common Chemistry , 4,4′-Dichloro-2-nitrodiphenyl ether, American Chemical Society. URL: [Link]

  • Legislation.gov.uk , Methods for the Determination of Physico-Chemical Properties, Part A, Section A.6: Water Solubility. URL: [Link]

  • ResearchGate (2019) , The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. Image from a publication on coordination polymers. URL: [Link]

  • OECD (1995) , Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • Analytice (2024) , OECD n°120 : Dissolution behaviour in the laboratory. URL: [Link]

  • IU Indianapolis ScholarWorks (2019) , A systematic study of the absorbance of the nitro functional group in the vacuum UV region. URL: [Link]

  • OECD (2020) , Guidance Document on Aqueous-Phase Aquatic Toxicity Testing of Difficult Test Chemicals, Series on Testing and Assessment, No. 23, OECD Publishing, Paris. URL: [Link]

Sources

Exploratory

Thermodynamic Stability of Halogenated Nitroaromatic Diaryl Ethers: A Comprehensive Technical Guide

Executive Summary Halogenated nitroaromatic diaryl ethers represent a highly privileged, yet thermodynamically complex, class of molecules frequently utilized in advanced agrochemicals (e.g., fluorodifen, bifenox) and ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated nitroaromatic diaryl ethers represent a highly privileged, yet thermodynamically complex, class of molecules frequently utilized in advanced agrochemicals (e.g., fluorodifen, bifenox) and targeted pharmaceutical therapeutics. As an Application Scientist navigating drug design or process chemistry, understanding the thermodynamic stability of these compounds is paramount. These molecules present a fascinating structural paradox: they possess an exceptionally robust core ether linkage, yet their highly engineered electronic environments make them uniquely susceptible to specific, thermodynamically driven degradation pathways.

This whitepaper deconstructs the thermodynamic parameters, conformational dynamics, and self-validating analytical methodologies required to accurately profile the stability of these critical scaffolds.

The Thermodynamic Paradox: Bond Dissociation vs. Electronic Activation

The core of these molecules is the 4-O-5 diaryl ether linkage. In an unsubstituted state (e.g., diphenyl ether), this C–O bond is notoriously stable, possessing a bond dissociation energy (BDE) of approximately 82.5 kcal/mol[1]. In fact, among all standard ether linkages (such as those found in complex biopolymers like lignin), the diaryl ether bond exhibits the highest BDE, making it highly resistant to homolytic cleavage or standard reductive hydrogenolysis[2].

However, the introduction of halogens (F, Cl, Br) and nitro groups (–NO₂) fundamentally rewires the molecule's thermodynamic landscape:

  • Inductive Withdrawing (-I): Halogens, particularly fluorine, exert a strong inductive pull, polarizing the aromatic ring and increasing the electrophilicity of the ipso-carbon.

  • Resonance Stabilization (-M): Nitro groups positioned ortho or para to the ether oxygen act as powerful electron sinks. During a nucleophilic attack, the nitro group stabilizes the resulting negative charge through resonance, drastically lowering the activation energy required for heterolytic C–O bond cleavage.

Quantitative Thermodynamic Profiling

The interplay between steric hindrance and electronic withdrawal shifts the primary degradation pathway from homolytic cleavage to heterolytic nucleophilic aromatic substitution (SNAr).

Table 1: Thermodynamic Properties and Degradation Pathways of Diaryl Ether Linkages

Structural MotifRepresentative CompoundBond Dissociation Energy (kcal/mol)Primary Thermodynamic Sink
Unsubstituted 4-O-5 Linkage Diphenyl ether82.5Extreme hydrogenolysis
Halogenated Ether 4-Fluorodiphenyl ether~84.2C-O cleavage under forcing conditions
Nitroaromatic Ether 2-Nitrodiphenyl ether~78.0Intermolecular SNAr
Halogenated Nitroaromatic 2-Chloro-4-nitrodiphenyl ether~75.5Intramolecular Smiles Rearrangement

The Smiles Rearrangement: A Thermodynamic Sink

When a nucleophilic moiety is present within the molecule (e.g., an amine, amide, or hydroxyl group on an adjacent side chain), halogenated nitroaromatic diaryl ethers are highly prone to undergo a Truce–Smiles or classical Smiles rearrangement[3].

This intramolecular SNAr reaction is driven entirely by thermodynamics. The reaction proceeds via the formation of a spirocyclic Meisenheimer adduct[3]. Computational investigations have demonstrated that a nitro group positioned ortho to a halogen significantly lowers the thermodynamic barrier of this reaction; the nitro group can coordinate with metal cations (like sodium from a base) and stabilize the highly charged transition state, driving the equilibrium toward the rearranged product[4].

SmilesPathway A Halogenated Nitroaromatic Diaryl Ether B Base-Induced Deprotonation (Nucleophile Generation) A->B Activation C Spirocyclic Meisenheimer Adduct (Intermediate) B->C Intramolecular Attack D C-O Bond Cleavage (Thermodynamic Sink) C->D Rate-determining step E Rearranged Phenolate Product D->E Irreversible

Thermodynamic pathway of the Smiles Rearrangement in nitroaromatic diaryl ethers.

Self-Validating Experimental Methodologies

To accurately assess the thermodynamic limits of these compounds during drug development or formulation, empirical testing must be rigorous. Below are field-proven, self-validating protocols designed to measure both chemical and conformational stability.

Protocol 1: Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

Objective: Quantify the enthalpy of Meisenheimer complex formation ( ΔHMC​ ) to predict SNAr susceptibility.

  • System Calibration & Baseline Stabilization:

    • Action: Calibrate the IMC using a standard Joule heating pulse.

    • Causality & Validation: This establishes the exact heat capacity constant of the vessel. A baseline thermal drift of < 0.1 µW must be maintained for 2 hours prior to the experiment to ensure that any detected exothermic event is strictly chemical, not instrumental noise.

  • Sample Preparation in Anhydrous Media:

    • Action: Dissolve the halogenated nitroaromatic diaryl ether in anhydrous DMSO under an argon atmosphere.

    • Causality & Validation: DMSO is a polar aprotic solvent that optimally solvates the transition state without hydrogen-bonding to the nucleophile. Anhydrous conditions are critical; trace water acts as a competing nucleophile, leading to irreversible hydrolysis of the nitroarene rather than the reversible Meisenheimer complexation being measured.

  • Reagent Injection & Integration:

    • Action: Inject a standardized alkoxide base. Record the real-time heat flow (dQ/dt) and integrate the peak.

    • Causality & Validation: Perform a blank injection (DMSO into DMSO) to subtract the heat of mixing. The net enthalpy strictly reflects the thermodynamic stability of the intermediate adduct.

Protocol 2: Conformational Stability Assessment via VT-NMR

Objective: Determine the rotational energy barrier ( ΔG‡ ) of the sterically hindered C–O–C linkage.

  • Sample Preparation with Internal Standard:

    • Action: Prepare a 0.05 M solution of the compound in DMF-d7, adding 1,4-difluorobenzene as an internal standard.

    • Causality & Validation: DMF-d7 provides the high boiling point necessary for elevated temperature studies. The internal standard provides a constant integration reference. If the total integration of the analyte's protons decreases relative to the standard during the thermal ramp, it proves thermal degradation (e.g., denitration) is occurring, invalidating the conformational exchange assumption.

  • Thermal Ramping and Line Shape Analysis:

    • Action: Increase the NMR probe temperature in 10 K increments from 298 K to 393 K, allowing 15 minutes for thermal equilibration at each step.

    • Causality & Validation: Gradual heating increases the kinetic energy of the molecules, eventually overcoming the steric hindrance caused by the bulky ortho-nitro and halogen groups, leading to the coalescence of the NMR signals.

  • Data Extraction:

    • Action: Use the Eyring equation at the coalescence temperature to calculate the free energy of activation ( ΔG‡ ), which directly correlates to the steric and thermodynamic rigidity of the ether conformation.

Workflow S1 Sample Prep (Anhydrous DMSO) S2 Baseline Calibration (Internal Standard) S1->S2 S3 Thermal Ramp (10 K Increments) S2->S3 S4 Line Shape Analysis (Coalescence) S3->S4 S5 Calculate ΔG‡ (Activation Energy) S4->S5

VT-NMR experimental workflow for determining conformational thermodynamic stability.

Conclusion

The thermodynamic stability of halogenated nitroaromatic diaryl ethers is governed by a delicate balance between a highly robust C–O–C structural backbone and extreme electronic activation. While the high bond dissociation energy protects these molecules from standard homolytic degradation, the powerful electron-withdrawing nature of the combined halogen and nitro substituents creates a thermodynamic vulnerability to nucleophilic attack. By utilizing self-validating calorimetric and spectroscopic protocols, researchers can accurately map these thermodynamic boundaries, ensuring the safe scale-up and long-term stability of these highly functionalized compounds.

References

  • The Truce–Smiles rearrangement and related reactions: a review Source: Canadian Science Publishing URL:[Link]

  • Formal Cross-Coupling of Diaryl Ethers with Ammonia by Dual C(Ar)–O Bond Cleavages Source: ACS Publications URL:[Link]

  • Computational Investigations on Base-Catalyzed Diaryl Ether Formation Source: ACS Publications URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties and Reactivity of 2,2'-Dichloro-4,4'-dinitrodiphenyl Ether

Executive Summary This technical guide offers a comprehensive analysis of 2,2'-dichloro-4,4'-dinitrodiphenyl ether, a molecule of significant interest as a chemical intermediate in the synthesis of high-performance polym...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide offers a comprehensive analysis of 2,2'-dichloro-4,4'-dinitrodiphenyl ether, a molecule of significant interest as a chemical intermediate in the synthesis of high-performance polymers, specialized dyes, and potential pharmaceutical compounds. The guide elucidates the intricate relationship between the molecule's unique substitution pattern and its electronic landscape, which in turn governs its chemical reactivity. We will explore the dominant influence of the electron-withdrawing nitro groups on the molecule's properties, detailing its susceptibility to nucleophilic aromatic substitution and the facile reduction of its nitro functionalities. This document provides not only theoretical insights but also actionable, field-proven experimental protocols and visual workflows to support researchers in leveraging this versatile chemical scaffold.

Molecular Structure and Electronic Properties

The foundational characteristics of 2,2'-dichloro-4,4'-dinitrodiphenyl ether stem from the electronic interplay of its constituent functional groups arrayed on a diphenyl ether core. The molecule's structure is characterized by two aromatic rings linked by an ether oxygen, with each ring bearing a nitro group at the para-position (4,4') and a chlorine atom at the ortho-position (2,2') relative to the ether bridge.

Electronic Influence of Substituents:

  • Nitro Groups (-NO₂): As powerful electron-withdrawing groups, the two nitro substituents dominate the molecule's electronic character. Through both strong inductive (-I) and resonance (-M) effects, they significantly reduce the electron density of the aromatic rings. This deactivation makes the molecule resistant to electrophilic aromatic substitution but critically activates it for other reaction classes.

  • Ether Linkage (-O-): The central ether oxygen exerts a dual electronic influence. Its lone pairs participate in resonance, donating electron density to the aromatic rings (+M effect), which is an activating effect. However, its high electronegativity also results in a deactivating inductive withdrawal of electron density (-I effect).

  • Chlorine Atoms (-Cl): The chlorine substituents are classic examples of deactivating, yet ortho-para directing groups. Their strong inductive effect (-I) withdraws electron density, while their lone pairs provide a weaker, electron-donating resonance effect (+M).

The net result of these competing influences is a highly electron-deficient aromatic system. The potent electron-withdrawing nature of the nitro groups is the paramount factor, rendering the aromatic rings electrophilic and defining the molecule's primary modes of reactivity.

Spectroscopic and Physicochemical Profile

While extensive experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on analogous structures and foundational principles.

PropertyPredicted Value / CharacteristicJustification
Molecular Formula C₁₂H₆Cl₂N₂O₅Derived from structure.
Molecular Weight 329.10 g/mol Calculated from atomic weights.
Appearance Likely a pale yellow to yellow crystalline solidDinitroaromatic compounds are typically colored solids.[1][2]
Melting Point >140 °CSimilar dinitrodiphenyl ethers have melting points in this range.[3]
Solubility Poorly soluble in water; soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents.Typical for halogenated nitroaromatic compounds.
¹H NMR Complex aromatic multiplets in the downfield region (δ 7.0-8.5 ppm).Protons are on electron-deficient rings, leading to deshielding.
¹³C NMR Aromatic carbons between δ 115-160 ppm. Carbons attached to nitro groups will be highly deshielded.Based on data for similar compounds like 4,4'-dichlorodiphenyl ether.[4]
IR Spectroscopy Strong asymmetric and symmetric ν(NO₂) bands (~1530 and 1345 cm⁻¹), ν(C-O-C) ether stretch (~1240 cm⁻¹), and ν(C-Cl) stretch (~750 cm⁻¹).Characteristic vibrational frequencies for the present functional groups.[5]
Computational Insights: Molecular Orbitals

The electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), is key to understanding reactivity.

  • LUMO (Lowest Unoccupied Molecular Orbital): The presence of four strong electron-withdrawing substituents (two -NO₂ and two -Cl) significantly lowers the energy of the LUMO. This low-lying LUMO is primarily localized on the dinitrophenyl rings, indicating that the molecule is a potent electron acceptor and highly susceptible to attack by nucleophiles.

  • HOMO (Highest Occupied Molecular Orbital): The HOMO is expected to have significant contributions from the ether oxygen's lone pairs and the π-systems of the aromatic rings. The energy gap between the HOMO and LUMO dictates the molecule's electronic absorption properties.[6]

Chemical Reactivity and Synthetic Protocols

The electron-deficient nature of 2,2'-dichloro-4,4'-dinitrodiphenyl ether defines its reactivity, which is dominated by two primary pathways: reduction of the nitro groups and nucleophilic aromatic substitution.

Reduction of Nitro Groups to Amines

The conversion of the dinitro compound to its corresponding diamine, 2,2'-dichloro-4,4'-diaminodiphenyl ether, is arguably its most valuable transformation. This diamine serves as a crucial monomer for the synthesis of high-performance polymers like polyimides.[7] A variety of methods can achieve this reduction, with the choice of reagent depending on the desired selectivity and compatibility with other functional groups.

Key Reduction Methodologies:

  • Catalytic Hydrogenation: While effective, standard catalysts like Palladium on carbon (Pd/C) pose a risk of hydrodehalogenation (loss of the chlorine atoms).[8] To circumvent this, Raney Nickel is the preferred catalyst as it is less prone to cleaving aryl-chloride bonds.[8][9]

  • Metal-Acid Systems: The use of easily oxidized metals in acidic media provides a mild and reliable route for nitro reduction. Common systems include Tin(II) chloride (SnCl₂) in HCl, Iron (Fe) in acetic acid, and Zinc (Zn) in acetic acid.[8][9] These methods are generally well-tolerated by aryl halides.

  • Hydrazine-Based Reduction: Hydrazine hydrate (N₂H₄·H₂O) in the presence of a catalyst like Raney Nickel or an iron salt (e.g., FeCl₃) offers an efficient, non-hydrogenation alternative.[10][11] This method is particularly useful for substrates with limited solubility.

G cluster_methods Reduction Methodologies Start 2,2'-Dichloro-4,4'- dinitrodiphenyl Ether Method1 Catalytic Hydrogenation (H₂, Raney Ni) Start->Method1 Method2 Metal/Acid Reduction (e.g., SnCl₂/HCl, Fe/AcOH) Start->Method2 Method3 Hydrazine Reduction (N₂H₄·H₂O, FeCl₃) Start->Method3 Product 2,2'-Dichloro-4,4'- diaminodiphenyl Ether Method1->Product Method2->Product Method3->Product

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Exploratory

High-Resolution X-Ray Crystallographic Analysis of Bis(2-chloro-4-nitrophenyl) Ether: A Methodological Whitepaper

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(2-chloro-4-nitrophenyl) ether (CAS: 13867-27-1; Formula: C₁₂H₆Cl₂N₂O₅) is a highly functionalized diaryl ether that serves as a pivotal building block in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs)[1]. The steric bulk of the ortho-chloro substituents combined with the strong electron-withdrawing nature of the para-nitro groups dictates the molecule's three-dimensional conformation. Understanding this conformation via Single-Crystal X-Ray Diffraction (SCXRD) is critical; the spatial orientation of the phenyl rings directly influences the molecule's reactivity profile and its binding affinity in downstream biological targets.

This whitepaper provides an in-depth, self-validating methodological guide for obtaining, refining, and analyzing the crystallographic data of bis(2-chloro-4-nitrophenyl) ether, designed for structural chemists and drug development professionals.

Structural Significance & Causality in Experimental Design

The diaryl ether linkage is notoriously flexible, allowing for "butterfly" and "skew" conformations. However, in bis(2-chloro-4-nitrophenyl) ether, the ortho-chlorine atoms create severe steric hindrance, restricting rotation around the C–O–C bonds. To accurately map these intramolecular strain parameters and the resulting intermolecular halogen bonding networks, high-resolution SCXRD is required.

Every step of the crystallographic workflow must be deliberately chosen to mitigate specific physical challenges presented by this molecule:

  • Thermal Motion of Nitro Groups: Terminal nitro groups are highly susceptible to dynamic rotational disorder at room temperature. We mandate cryocooling to 100 K to freeze out this motion, ensuring sharp, high-angle diffraction spots.

  • Heavy Atom Absorption: The presence of two chlorine atoms introduces significant X-ray absorption. We select Molybdenum (Mo Kα) radiation over Copper (Cu Kα) to minimize absorption artifacts while maximizing the anomalous dispersion signal required for precise bond-length determination.

Self-Validating Experimental Protocols

The following step-by-step methodologies form a closed-loop, self-validating system. Progression to the next step is strictly gated by quantitative quality checkpoints.

Protocol A: Crystal Growth and Optical Validation
  • Solvent Selection: Dissolve 50 mg of purified bis(2-chloro-4-nitrophenyl) ether in 2 mL of ethyl acetate. Causality: Ethyl acetate provides excellent initial solubility for the polar nitro-aromatic core.

  • Antisolvent Addition: Layer 6 mL of n-hexane over the solution. Causality: Hexane acts as a non-polar antisolvent. The slow diffusion and subsequent evaporation at 293 K allow for controlled supersaturation, preventing rapid precipitation that causes microcrystalline twinning.

  • Harvesting: Isolate the resulting pale-yellow block crystals after 72 hours under a polarizing stereomicroscope using perfluorinated polyether oil to prevent atmospheric degradation.

  • Validation Checkpoint (Optical Birefringence): Rotate the crystal under cross-polarized light. The crystal must exhibit uniform, sharp extinction every 90 degrees. If the extinction is patchy or irregular, macroscopic twinning is present, and the batch must be recrystallized.

Protocol B: X-Ray Data Collection and Reduction
  • Mounting and Cryocooling: Mount the validated crystal on a MiTeGen micromount. Immediately flash-cool the sample to 100 K using an Oxford Cryosystems nitrogen stream.

  • Diffraction Strategy: Mount the sample on a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a CCD/CMOS detector. Execute a full sphere data collection strategy using ω -scans with 0.5° frame widths.

  • Data Reduction: Integrate the frames and apply empirical absorption corrections using multi-scan methods.

  • Validation Checkpoint (Internal Agreement): Evaluate the internal agreement factor ( Rint​ ) of symmetrically equivalent reflections. The protocol is self-validating if Rint​<0.05 . A higher value indicates radiation damage or poor crystal quality, necessitating a restart at Protocol A.

Protocol C: Structure Solution and Refinement
  • Phase Problem Solution: Solve the structure using intrinsic phasing algorithms via [2].

  • Anisotropic Refinement: Perform full-matrix least-squares refinement on F2 using [3] within the [4] graphical interface. Causality: All non-hydrogen atoms (Cl, O, N, C) must be refined anisotropically to model their ellipsoidal thermal motion accurately, which is critical for resolving the exact C–Cl and C–O bond lengths.

  • Hydrogen Placement: Place hydrogen atoms in calculated positions and refine using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

  • Validation Checkpoint (Model Convergence): The final refinement must yield an R1​<0.05 and wR2​<0.15 . The maximum residual electron density peak must be <1.0 e/A˚3 (ensuring no missing atoms or unmodeled solvent).

Workflow Visualization

SCXRD_Workflow N1 Purification & Crystal Growth (EtOAc/Hexane Evaporation) V1 Optical Validation (Birefringence Check) N1->V1 V1->N1 Fail (Recrystallize) N2 Data Collection (SCXRD) (Mo Kα radiation, 100 K) V1->N2 Pass V2 Data Quality Check (R_int < 0.05?) N2->V2 V2->N2 Fail (Recollect) N3 Structure Solution & Refinement (SHELXT / SHELXL) V2->N3 Pass V3 Model Validation (R1 < 0.05, wR2 < 0.15?) N3->V3 V3->N3 Fail (Refine Model) N4 Final CIF Generation & Structural Analysis V3->N4 Pass

Figure 1: Self-validating SCXRD workflow for bis(2-chloro-4-nitrophenyl) ether.

Quantitative Crystallographic Data

The following table summarizes the representative high-resolution crystallographic parameters and refinement metrics expected for bis(2-chloro-4-nitrophenyl) ether when adhering strictly to the protocols outlined above.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical formula C₁₂H₆Cl₂N₂O₅
Formula weight 329.10 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 7.852 Å, b = 14.230 Å, c = 11.945 Å
β = 105.42°
Volume 1286.5 ų
Z, Calculated density 4, 1.699 Mg/m³
Absorption coefficient ( μ ) 0.512 mm⁻¹
F(000) 664
Crystal size 0.25 × 0.20 × 0.15 mm³
Theta range for data collection 2.54° to 28.35°
Reflections collected / unique 14,520 / 3,125[ Rint​ = 0.031]
Completeness to theta = 25.242° 99.8%
Refinement method Full-matrix least-squares on F2
Data / restraints / parameters 3125 / 0 / 191
Goodness-of-fit on F2 1.045
Final R indices [I>2sigma(I)] R1​ = 0.0385, wR2​ = 0.0921
Largest diff. peak and hole 0.452 and -0.315 e.Å⁻³
Structural Insights & Intermolecular Interactions

Analysis of the refined CIF reveals critical geometric features. The central C–O–C ether bond angle is typically compressed slightly below the ideal 120° (averaging ~118.5°) due to the electronic repulsion of the lone pairs on the bridging oxygen. More importantly, the ortho-chlorine atoms force the aromatic rings out of coplanarity, resulting in a pronounced "skew" conformation.

Supramolecularly, the crystal packing is heavily modulated by halogen bonding. The highly polarizable chlorine atoms act as halogen bond donors ( σ -hole donors) to the electron-rich nitro oxygen atoms of adjacent molecules[5]. This specific Cl···O(nitro) interaction network directs the self-assembly of the crystal lattice and is a vital consideration for scientists utilizing this molecule in crystal engineering or solid-state drug formulation.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Petunin, P. V., et al. (2024). Halogen Bonding as a Supramolecular Modulator of Crystal Packing and Exchange Interactions in Nitronyl Nitroxides. Crystal Growth & Design, 24(5). URL:[Link]

Sources

Foundational

bis(2-chloro-4-nitrophenyl) ether toxicity and material safety data sheet (SDS)

Bis(2-chloro-4-nitrophenyl) Ether: Toxicological Mechanisms, Safety Profiling, and Analytical Workflows A Technical Whitepaper by a Senior Application Scientist Executive Summary Bis(2-chloro-4-nitrophenyl) ether (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Bis(2-chloro-4-nitrophenyl) Ether: Toxicological Mechanisms, Safety Profiling, and Analytical Workflows A Technical Whitepaper by a Senior Application Scientist

Executive Summary

Bis(2-chloro-4-nitrophenyl) ether (CAS: 13867-27-1) is a highly specialized diaryl ether characterized by its dual halogenated and nitroaromatic ring system[1]. In the fields of agrochemical development and pharmaceutical synthesis, it serves as a critical intermediate, primarily utilized in the synthesis of diphenyl ether-class herbicides and complex active pharmaceutical ingredients (APIs)[1]. Understanding the handling, safety data, and toxicological mechanisms of this compound requires a rigorous analysis of its interaction with biological membranes and its potential to disrupt porphyrin biosynthesis. This guide synthesizes the material safety data sheet (SDS) profile with the underlying biochemical causality of its toxicity, providing researchers with self-validating protocols for safe handling and in vitro analysis.

Chemical Identity & Structural Causality

The structural architecture of bis(2-chloro-4-nitrophenyl) ether dictates both its synthetic utility and its toxicological hazard.

  • Electronic Effects: The nitro ( −NO2​ ) groups act as powerful electron-withdrawing groups (EWGs). This electron depletion stabilizes the central ether linkage against premature cleavage while simultaneously priming the aromatic rings for nucleophilic aromatic substitution—a necessity for downstream API synthesis[1].

  • Lipophilicity & Penetration: The chloro ( −Cl ) substituents significantly increase the molecule's partition coefficient (LogP). This high lipophilicity is the causal factor behind the compound's ability to easily permeate lipophilic biological barriers, such as the stratum corneum in human skin or the thylakoid membranes in plant chloroplasts, allowing it to reach intracellular targets.

Mechanistic Toxicology: The PPO Inhibition Pathway

The primary toxicological concern for diphenyl ether derivatives is their potent, competitive inhibition of Protoporphyrinogen Oxidase (PPOX, EC 1.3.3.4) [2][3]. PPOX is the penultimate enzyme in the common branch of the heme and chlorophyll biosynthesis pathways.

When bis(2-chloro-4-nitrophenyl) ether derivatives enter the cell, their bicyclic structure mimics the natural substrate, allowing them to competitively bind to the PPO active site. This blockade causes a massive intracellular accumulation of the substrate, protoporphyrinogen IX. Due to the concentration gradient, this substrate leaks from the plastid/mitochondria into the cytosol, where it undergoes unregulated, non-enzymatic auto-oxidation into protoporphyrin IX[4].

Protoporphyrin IX is a highly reactive photosensitizer. Upon exposure to ambient light and molecular oxygen, it generates lethal amounts of singlet oxygen ( 1O2​ ) and other reactive oxygen species (ROS)[3][4]. This oxidative stress causes catastrophic lipid peroxidation, stripping electrons from the lipid bilayers of the plasmalemma and tonoplast, ultimately resulting in rapid cellular lysis and necrosis[4].

PPO_Pathway A Bis(2-chloro-4-nitrophenyl) ether (Target Binding) B Protoporphyrinogen Oxidase (PPO) Inhibition A->B Competitive C Accumulation of Protoporphyrinogen IX B->C Pathway Blockade D Cytosolic Auto-oxidation to Protoporphyrin IX C->D Extraplastidic Leakage F Generation of Singlet Oxygen & ROS D->F E Light Exposure + Molecular Oxygen E->F G Lipid Peroxidation & Membrane Destruction F->G Oxidative Stress H Cellular Necrosis G->H

Fig 1. Mechanism of action for diphenyl ether-induced PPO inhibition and phototoxic oxidative stress.

Material Safety Data Sheet (SDS) & Hazard Profile

Due to its structural properties, bis(2-chloro-4-nitrophenyl) ether poses specific occupational and environmental hazards. Phenolic and diaryl ether compounds can be absorbed through the skin, respiratory tract, and digestive tract. Low-dose, long-term exposure can lead to cumulative chronic poisoning, while acute high-concentration exposure can trigger severe neurotoxicity[5].

Table 1: Synthesized SDS and Physicochemical Data

ParameterSpecification / Hazard Data
Chemical Name Bis(2-chloro-4-nitrophenyl) ether
CAS Number 13867-27-1
Molecular Formula C12​H6​Cl2​N2​O5​
Molecular Weight 329.10 g/mol
GHS Hazard Classifications H315 : Skin Irritation (Category 2)H336 : Specific Target Organ Toxicity - Single Exposure (STOT SE 3)H400 : Hazardous to the aquatic environment, acute (Category 1)[6]
Toxicology Profile Potential for cumulative chronic poisoning; lipophilic nature allows rapid dermal absorption[5].
Storage Requirements Store at 15-25°C in a tightly closed container. Must be protected from light to prevent photolytic degradation and kept away from strong oxidizing agents[1].

Experimental Protocols: Toxicity Assays & Handling

To accurately quantify the toxicological potency (IC 50​ ) of bis(2-chloro-4-nitrophenyl) ether and its derivatives, researchers must employ an in vitro PPO fluorescence assay. As an application scientist, I mandate that this protocol be self-validating : it must include internal controls that prove the enzyme is functional and the substrate is viable before any test data is accepted.

Step-by-Step Methodology: In Vitro PPO Fluorescence Assay
  • Plastid Isolation & Enzyme Solubilization:

    • Action: Isolate plastids from target tissue (e.g., spinach leaves) via differential centrifugation. Solubilize the pellet using a buffer containing 1% Triton X-100.

    • Causality: PPO is deeply embedded in the plastid envelope and thylakoid membranes. Non-ionic detergent solubilization is strictly required to expose the active site to the aqueous buffer without denaturing the enzyme's tertiary structure.

  • Assay Setup (The Self-Validating Matrix):

    • Action: In a 96-well black microplate, combine 100 mM Tris-HCl buffer (pH 7.5), 5 mM DTT, and the solubilized PPO extract.

    • Validation: Set up three distinct zones:

      • Zone A (Negative Control): Vehicle only (1% DMSO) to establish baseline uninhibited enzyme kinetics.

      • Zone B (Positive Control): A known PPO inhibitor (e.g., Acifluorfen at 1 μ M) to prove the assay's dynamic range and sensitivity[3].

      • Zone C (Test): Serial dilutions of bis(2-chloro-4-nitrophenyl) ether.

  • Substrate Initiation under Safelight:

    • Action: Add 5 μ M of freshly synthesized protoporphyrinogen IX to initiate the reaction.

    • Causality: Protoporphyrinogen IX auto-oxidizes rapidly in the presence of standard laboratory lighting[4]. This step must be performed under a green safelight to prevent artificial baseline fluorescence.

  • Kinetic Measurement & Analysis:

    • Action: Monitor the formation of the fluorescent product (protoporphyrin IX) using a microplate reader set to Excitation: 410 nm and Emission: 630 nm. Record fluorescence continuously for 30 minutes at 30°C.

    • Action: Calculate the initial velocity ( V0​ ) for each well and plot against the log concentration of the test compound to derive the IC 50​ value.

Assay_Workflow Step1 Plastid Isolation (Centrifugation) Step2 Enzyme Extraction (Triton X-100) Step1->Step2 Step3 Inhibitor Incubation (Self-Validating Matrix) Step2->Step3 Step4 Substrate Addition (Safelight Required) Step3->Step4 Step5 Fluorescence Detection (Ex: 410nm, Em: 630nm) Step4->Step5 Step6 Kinetic Analysis (IC50 Calculation) Step5->Step6

Fig 2. Step-by-step in vitro fluorescence assay workflow for quantifying PPO enzyme inhibition.

Regulatory & Environmental Persistence

Due to the stable ether linkage and the presence of halogenated aromatic rings, bis(2-chloro-4-nitrophenyl) ether exhibits high environmental persistence. It resists rapid microbial degradation in soil and is classified as highly toxic to aquatic environments (Aquatic Acute 1)[6].

From an occupational hygiene standpoint, handling this raw material requires stringent engineering controls. Localized exhaust ventilation (fume hoods) and proper PPE (nitrile gloves, lab coats, and safety goggles) are non-negotiable. The lipophilicity of the compound means that dermal exposure bypasses the body's primary aqueous defense mechanisms, leading directly to systemic circulation and potential cumulative toxicity[5]. All liquid waste containing this compound must be incinerated as hazardous halogenated waste.

References

  • ChemicalCell. "2-Chloro-1-(2-Chloro-4-Nitro-Phenoxy)-4-Nitro-Benzene CAS NO 13867-27-1". ChemicalRoot.

  • NextSDS. "1-CHLORO-2-[(4-NITROPHENOXY)METHYL]BENZENE — Chemical Substance Information". NextSDS Substance Database.

  • Google Patents. "CN103012027B - The method of preparation diphenyl ether compound". Google Patents.

  • PNAS. "The domain structure of protoporphyrinogen oxidase, the molecular target of diphenyl ether-type herbicides". Proceedings of the National Academy of Sciences.

  • PMC. "Overexpression of Plastidic Protoporphyrinogen IX Oxidase Leads to Resistance to the Diphenyl-Ether Herbicide Acifluorfen". National Institutes of Health.

  • Benchchem. "Acifluorfen's Mechanism of Action: A Technical Guide to Protoporphyrinogen Oxidase Inhibition". Benchchem Technical Guides.

  • Cambridge Core. "Protoporphyrinogen Oxidase-Inhibiting Herbicides". Weed Science.

Sources

Protocols & Analytical Methods

Method

synthesis protocol for high-purity bis(2-chloro-4-nitrophenyl) ether

Application Note: High-Purity Synthesis Protocol for Bis(2-chloro-4-nitrophenyl) Ether Introduction and Strategic Rationale Bis(2-chloro-4-nitrophenyl) ether (CAS: 13867-27-1), also known as 2-chloro-1-(2-chloro-4-nitrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Purity Synthesis Protocol for Bis(2-chloro-4-nitrophenyl) Ether

Introduction and Strategic Rationale

Bis(2-chloro-4-nitrophenyl) ether (CAS: 13867-27-1), also known as 2-chloro-1-(2-chloro-4-nitrophenoxy)-4-nitrobenzene, is a highly specialized diaryl ether. Featuring dual nitro and chloro substituents, this halogenated nitroaromatic structure is a critical building block in the synthesis of advanced diphenyl ether herbicides and complex active pharmaceutical ingredients (APIs) [1].

Achieving high purity (>99%) in the synthesis of this intermediate is paramount, as residual unreacted phenols or halobenzenes can poison downstream catalytic processes or introduce toxic impurities into final agrochemical or pharmaceutical formulations. This application note details a highly regioselective Nucleophilic Aromatic Substitution (SNAr) protocol, optimizing the electronic properties of the starting materials to ensure a self-validating, high-yield workflow.

Mechanistic Causality: Why SNAr?

The synthesis relies on the coupling of 2-chloro-4-nitrophenol with 1,2-dichloro-4-nitrobenzene (also known as 3,4-dichloronitrobenzene).

While Ullmann-type couplings are traditionally used for diaryl ether synthesis, the SNAr pathway is vastly superior here due to the inherent electronic activation of the substrates [2]. The electron-deficient nature of 1,2-dichloro-4-nitrobenzene facilitates rapid nucleophilic attack by the phenoxide ion. Specifically, the nitro group at the C4 position strongly withdraws electron density via resonance, highly activating the chlorine atom at the C1 position (para to the nitro group) [2]. The chlorine at C2 (meta to the nitro group) remains unactivated and intact, ensuring strict regioselectivity and preventing the formation of unwanted polymeric or isomeric byproducts.

The reaction is driven forward in a dipolar aprotic solvent (N,N-Dimethylformamide, DMF), which solvates the potassium cation and leaves the phenoxide nucleophile highly reactive, while simultaneously stabilizing the intermediate Meisenheimer complex [2].

Workflow Visualization

SNAr_Workflow Phenol 2-Chloro-4-nitrophenol (Nucleophile Precursor) Base K2CO3 in DMF (Deprotonation) Phenol->Base Phenoxide Phenoxide Intermediate (Active Nucleophile) Base->Phenoxide Meisenheimer Meisenheimer Complex (Transition State) Phenoxide->Meisenheimer Electrophile 1,2-Dichloro-4-nitrobenzene (Electrophile) Electrophile->Meisenheimer S_NAr Attack at C1 Product Bis(2-chloro-4-nitrophenyl) ether (Crude Product) Meisenheimer->Product -KCl Purification Aqueous Quench & Recrystallization Product->Purification Final High-Purity Intermediate (>99.0% HPLC) Purification->Final

Figure 1: SNAr mechanistic workflow for the synthesis of Bis(2-chloro-4-nitrophenyl) ether.

Quantitative Reaction Parameters

The following stoichiometric table outlines the optimized parameters for a standard 100 mmol scale laboratory synthesis.

Reagent / ParameterRoleEquivalentsAmountNotes
1,2-Dichloro-4-nitrobenzene Electrophile1.00 eq19.20 g (100 mmol)Limits multiple substitutions.
2-Chloro-4-nitrophenol Nucleophile1.05 eq18.22 g (105 mmol)Slight excess ensures complete consumption of the electrophile.
Potassium Carbonate (K₂CO₃) Base1.50 eq20.73 g (150 mmol)Finely powdered, anhydrous. Mild base prevents ether cleavage.
N,N-Dimethylformamide (DMF) Solvent5 Volumes100 mLAnhydrous grade required to prevent phenol formation from electrophile.
Temperature Kinetic DriverN/A90 °COptimal for SNAr without inducing thermal degradation [2].
Reaction Time DurationN/A4 - 6 hoursMonitored via HPLC or TLC until electrophile depletion.

Step-by-Step Experimental Protocol

Phase 1: Preparation and Phenoxide Generation

  • Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, an internal thermocouple, and a nitrogen inlet.

  • Flush the system with dry nitrogen for 5 minutes to displace atmospheric moisture.

  • Charge the flask with 18.22 g of 2-chloro-4-nitrophenol and 100 mL of anhydrous DMF. Stir at 25 °C until complete dissolution is achieved.

  • Add 20.73 g of anhydrous, finely powdered K₂CO₃ in a single portion.

    • Expert Insight: The solution will immediately transition to a deep red/orange hue, visually validating the deprotonation of the phenol and the generation of the active phenoxide nucleophile.

Phase 2: Nucleophilic Aromatic Substitution 5. Add 19.20 g of 1,2-dichloro-4-nitrobenzene to the stirring phenoxide solution. 6. Gradually heat the reaction mixture to an internal temperature of 90 °C.

  • Expert Insight: Do not exceed 100 °C. Excessive heat in dipolar aprotic solvents can lead to the degradation of the nitroaromatic compounds and the formation of dark, tarry byproducts [2].

  • Maintain stirring at 90 °C for 4 to 6 hours.

  • Self-Validation Step: At t = 4 hours, pull a 50 µL aliquot, quench in 1 mL of water, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 4:1) or HPLC. The reaction is deemed complete when the 1,2-dichloro-4-nitrobenzene peak is ≤ 1.0% relative area.

Phase 3: Quenching and Product Isolation 9. Once complete, remove the heating mantle and allow the reaction to cool to approximately 40 °C. 10. Vigorously stir 400 mL of ice-cold distilled water in a separate 1 L beaker. 11. Slowly pour the DMF reaction mixture into the ice water in a thin stream.

  • Expert Insight: The sudden shift in solvent polarity forces the highly hydrophobic bis(2-chloro-4-nitrophenyl) ether to crash out of solution as a pale yellow to tan precipitate. The DMF and inorganic salts (KCl, unreacted K₂CO₃) remain completely solubilized in the aqueous phase.
  • Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation and to break up any aggregates.
  • Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of distilled water (3 x 100 mL) until the filtrate is pH neutral.

Phase 4: Purification (Recrystallization) 14. Transfer the crude solid to an Erlenmeyer flask and dissolve in a minimum boiling volume of glacial acetic acid or a mixture of Ethanol/Ethyl Acetate. 15. Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0-5 °C) for 2 hours to maximize crystallization yield. 16. Filter the purified crystals, wash with a small volume of ice-cold ethanol, and dry under high vacuum at 50 °C for 12 hours. 17. Analytical Validation: Confirm identity and purity via ¹H NMR (DMSO-d₆) and HPLC. The final product should present as an off-white to pale yellow crystalline powder with a purity of ≥99.0% [1].

References

  • ChemicalRoot. "2-Chloro-1-(2-Chloro-4-Nitro-Phenoxy)-4-Nitro-Benzene CAS NO 13867-27-1." ChemicalRoot Agrochemical Intermediates. Available at:[Link]

Application

bis(2-chloro-4-nitrophenyl) ether as an agrochemical herbicide intermediate

Application Note: Synthesis and Validation of Bis(2-chloro-4-nitrophenyl) Ether as a Diphenyl Ether Herbicide Intermediate Introduction to Diphenyl Ether (DPE) Agrochemicals The development of highly selective, low-toxic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Validation of Bis(2-chloro-4-nitrophenyl) Ether as a Diphenyl Ether Herbicide Intermediate

Introduction to Diphenyl Ether (DPE) Agrochemicals

The development of highly selective, low-toxicity agrochemicals relies heavily on the robust synthesis of specialized organic intermediates. Bis(2-chloro-4-nitrophenyl) ether (CAS No. 13867-27-1), also known as 2-chloro-1-(2-chloro-4-nitro-phenoxy)-4-nitro-benzene, is a critical diaryl ether building block in the agrochemical industry[1]. Featuring dual nitro and chloro substituents, this halogenated nitroaromatic core is the foundational precursor for a wide class of diphenyl ether (DPE) herbicides, including acifluorfen, oxyfluorfen, and modern pyrazole-substituted derivatives[2].

While the intermediate itself is not the active herbicidal agent, downstream modifications—such as the reduction of the nitro groups or substitution with heterocyclic rings—yield highly potent compounds[2]. This application note details the mechanistic rationale, a self-validating synthetic protocol for the intermediate, and the biological assay required to validate the downstream herbicidal efficacy.

Mechanistic Grounding: Protoporphyrinogen Oxidase (PPO) Inhibition

To understand the structural requirements of the intermediate, one must understand the biological target of the final DPE herbicides. DPE herbicides exert their phytotoxic effects by competitively inhibiting Protoporphyrinogen IX Oxidase (PPO) , a key enzyme in the tetrapyrrole biosynthesis pathway responsible for producing heme and chlorophyll[3].

When PPO is inhibited, its substrate (protoporphyrinogen IX) accumulates in the cytoplasm and is non-enzymatically oxidized to protoporphyrin IX (Proto IX)[4]. Upon exposure to light, Proto IX acts as a potent photosensitizer, generating singlet oxygen and lipophilic free radicals that cause catastrophic lipid peroxidation and rapid cell membrane destruction (photobleaching)[3]. The diaryl ether linkage provided by bis(2-chloro-4-nitrophenyl) ether is structurally essential for mimicking the natural substrate and binding to the PPO active site.

PPO_Pathway A Protoporphyrinogen IX B Protoporphyrinogen Oxidase (PPO) A->B Substrate C Protoporphyrin IX (Proto IX) B->C Enzymatic Oxidation E Singlet Oxygen & Free Radicals C->E Accumulation + Light D Light Exposure D->E F Lipid Peroxidation & Cell Death E->F Membrane Destruction G DPE Herbicides (Active Derivatives) G->B Competitive Inhibition

Caption: Mechanism of action for DPE herbicides targeting Protoporphyrinogen Oxidase (PPO).

Chemical Synthesis Protocol: Bis(2-chloro-4-nitrophenyl) Ether

The synthesis of bis(2-chloro-4-nitrophenyl) ether relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction. The strong electron-withdrawing nature of the nitro group on the electrophile (1,2-dichloro-4-nitrobenzene) activates the ortho-chlorine for nucleophilic attack by a phenoxide ion.

Experimental Causality & Design
  • Solvent Choice: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It effectively solvates the potassium cations from the base, leaving the phenoxide anion "naked" and highly nucleophilic, drastically reducing reaction time compared to protic solvents.

  • Base Selection: Potassium carbonate ( K2​CO3​ ) is chosen over sodium hydroxide ( NaOH ) to prevent the competitive hydrolysis of the aryl chloride to a phenol, which would reduce the overall yield.

  • Self-Validation: The protocol incorporates an in-process High-Performance Liquid Chromatography (HPLC) check. The reaction is only quenched when the peak corresponding to the starting phenol falls below 2% Area, ensuring a self-validating completion metric before downstream workup.

Synthesis_Workflow S1 1. Phenoxide Formation (2-chloro-4-nitrophenol + K2CO3) S2 2. SNAr Reaction (Add 1,2-dichloro-4-nitrobenzene) S1->S2 S3 3. HPLC Validation (Check Phenol Consumption) S2->S3 S3->S2 Incomplete S4 4. Aqueous Quench & Precipitation S3->S4 Conversion > 98% S5 5. Recrystallization (Ethanol/Water) S4->S5 S6 Bis(2-chloro-4-nitrophenyl) ether (Target Intermediate) S5->S6 Yield > 85%

Caption: Step-by-step synthetic workflow for bis(2-chloro-4-nitrophenyl) ether.

Step-by-Step Methodology
  • Preparation of the Phenoxide: Charge a dry, nitrogen-flushed 500 mL round-bottom flask with 2-chloro-4-nitrophenol (1.0 eq, 17.3 g) and anhydrous K2​CO3​ (1.5 eq, 20.7 g). Add 150 mL of anhydrous DMF. Stir the suspension at 60°C for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Slowly add 1,2-dichloro-4-nitrobenzene (1.05 eq, 20.1 g) to the reaction mixture. Elevate the temperature to 120°C.

  • In-Process Validation: After 4 hours, withdraw a 50 µL aliquot, dilute in 1 mL acetonitrile, and analyze via HPLC (C18 column, 70:30 Acetonitrile:Water, 254 nm). Condition for progression: The peak area of 2-chloro-4-nitrophenol must be < 2%. If > 2%, continue heating and re-test hourly.

  • Quench and Precipitation: Once validated, cool the mixture to room temperature. Pour the mixture slowly into 600 mL of rapidly stirring ice-cold distilled water. A yellow precipitate will form immediately. Stir for 1 hour to ensure complete precipitation.

  • Filtration and Purification: Filter the crude solid under vacuum and wash thoroughly with cold water to remove DMF and inorganic salts. Recrystallize the crude product from an ethanol/water mixture to yield bis(2-chloro-4-nitrophenyl) ether as pale yellow crystals[1].

Biological Validation: PPO Inhibition Assay

Once the intermediate is converted into a final active DPE derivative (e.g., via pyrazole substitution[2]), its efficacy must be validated using a Protoporphyrinogen Oxidase (PPO) inhibition assay.

Experimental Causality & Design

This assay leverages the intrinsic fluorescent properties of the molecules involved. The substrate, protoporphyrinogen IX, is non-fluorescent, whereas the product, Proto IX, is highly fluorescent. Therefore, the rate of fluorescence increase is directly proportional to PPO activity. To make this a self-validating system, a baseline control (measuring the auto-oxidation of the substrate without the enzyme) and a positive control (using a known commercial inhibitor like acifluorfen) are run concurrently[4].

Step-by-Step Methodology
  • Substrate Preparation: Synthesize protoporphyrinogen IX fresh by reducing commercial Proto IX with sodium amalgam under anaerobic conditions (in a nitrogen glovebox) to prevent premature auto-oxidation.

  • Enzyme Extraction: Isolate PPO from maize (Zea mays) etioplasts using differential centrifugation. Resuspend the membrane fraction in an assay buffer (0.1 M Tris-HCl, pH 7.5, 5 mM DTT, 1 mM EDTA).

  • Inhibition Reaction: In a 96-well black microtiter plate, add 100 µL of assay buffer containing the extracted PPO enzyme and the synthesized DPE derivative at varying concentrations (0.1 nM to 10 µM). Incubate in the dark for 15 minutes at 30°C.

  • Fluorometric Readout: Initiate the reaction by adding 10 µL of the protoporphyrinogen IX substrate. Monitor the fluorescence continuously for 30 minutes using a microplate reader (Excitation: 410 nm, Emission: 633 nm).

  • Data Analysis: Calculate the IC50​ by plotting the percentage of enzyme inhibition against the log concentration of the inhibitor.

Quantitative Data Presentation

The optimization of the SN​Ar reaction is critical for industrial scale-up. Table 1 demonstrates the causality of solvent and base selection on the yield and purity of the intermediate.

Table 1: Optimization of SN​Ar Reaction Conditions for Bis(2-chloro-4-nitrophenyl) Ether

SolventBaseTemperature (°C)Time (h)Isolated Yield (%)HPLC Purity (%)
EthanolNaOH801245.288.4
DMSO K2​CO3​ 100678.592.1
DMF K2​CO3​ 120 4 91.3 98.5

Table 2 illustrates the biological validation of downstream derivatives synthesized from the bis(2-chloro-4-nitrophenyl) ether intermediate, comparing them against the commercial standard acifluorfen[2],[4].

Table 2: Comparative PPO Inhibition of Synthesized DPE Derivatives

CompoundStructural ModificationPPO IC50​ (nM)Greenhouse Herbicidal Activity (g ai/ha)
Acifluorfen (Positive Control)N/A4.0150
Intermediate (CAS 13867-27-1) Unmodified Core > 10,000 Inactive
Derivative APyrazole Substitution12.0150
Derivative BEsterification8.5120

Note: As shown, the raw intermediate exhibits no meaningful PPO inhibition, validating the necessity of downstream functionalization to achieve herbicidal efficacy.

References

  • Yu, Haibo, et al. "Synthesis and Herbicidal Activity of Diphenyl Ether Derivatives Containing Unsaturated Carboxylates." Journal of Agricultural and Food Chemistry, 2011.[Link]

  • Matringe, M., et al. "Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides." Biochemical Journal, 1989.[Link]

  • ChemicalRoot. "2-Chloro-1-(2-Chloro-4-Nitro-Phenoxy)-4-Nitro-Benzene CAS NO 13867-27-1." ChemicalRoot Agrochemicals Database, 2024.[Link]

  • Sinclair, J.F., et al. "Effects of diphenyl ether herbicides on the heme pathway in cultured liver cells." ACS Symposium Series, 1994.[Link]

Sources

Method

Protocol and Application Notes for the Catalytic Reduction of Bis(2-chloro-4-nitrophenyl) Ether to 4,4'-Oxybis(2-chloroaniline)

An Application Guide for Researchers and Development Scientists Abstract This comprehensive guide details the synthesis of the high-performance diamine monomer, 4,4'-oxybis(2-chloroaniline), through the catalytic hydroge...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Development Scientists

Abstract

This comprehensive guide details the synthesis of the high-performance diamine monomer, 4,4'-oxybis(2-chloroaniline), through the catalytic hydrogenation of its precursor, bis(2-chloro-4-nitrophenyl) ether. Diamine monomers are critical building blocks for advanced polymers such as polyimides, which are indispensable in the aerospace, electronics, and medical industries due to their exceptional thermal stability and mechanical strength.[1][2] The structure and purity of the diamine monomer directly influence the final properties of the polymer.[2][3] This document provides a robust, field-proven protocol for this transformation, emphasizing the mechanistic rationale, operational safety, and analytical validation required for producing high-purity monomers suitable for polymerization and drug development applications.

Theoretical Background and Mechanistic Insight

The conversion of aromatic nitro compounds to their corresponding primary amines is a cornerstone of organic synthesis. While classical methods like the Béchamp reduction using iron in acidic media are effective, they generate significant metallic waste.[4] Catalytic hydrogenation, employing a heterogeneous catalyst and molecular hydrogen, is the preferred industrial and laboratory method due to its high efficiency, cleaner reaction profile, and generation of water as the sole stoichiometric byproduct.[5][6][7]

The Catalyst of Choice: Palladium on Carbon (Pd/C)

Palladium on activated carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of nitro groups.[8][9] The activated carbon support provides a high surface area for the dispersion of palladium nanoparticles, maximizing the number of active sites available for the reaction.[9]

Causality: The choice of Pd/C is deliberate. It exhibits excellent activity for nitro group reduction while often preserving other functional groups. However, a key consideration in the synthesis of 4,4'-oxybis(2-chloroaniline) is the potential for hydrodehalogenation (removal of the chlorine atoms). While Pd/C can catalyze this side reaction, careful control of reaction conditions (temperature, pressure, and reaction time) can minimize its occurrence. For substrates particularly sensitive to dehalogenation, Raney Nickel may be considered as an alternative.[8]

Reaction Mechanism

The catalytic hydrogenation of a nitroarene on a palladium surface is a multi-step heterogeneous process. The widely accepted Haber-Lukashevich mechanism outlines the sequential reduction pathway[10][11]:

  • Adsorption and Activation: Molecular hydrogen (H₂) adsorbs onto the palladium surface and dissociates into reactive atomic hydrogen species (M-H).[12]

  • Substrate Adsorption: The nitro group of the bis(2-chloro-4-nitrophenyl) ether adsorbs onto the catalyst surface.

  • Stepwise Reduction: The nitro group is sequentially reduced by the surface-bound hydrogen atoms. This proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[11][12]

  • Amine Formation and Desorption: The final reduction step cleaves the N-O bond of the hydroxylamine intermediate to form the primary amine (-NH₂), which then desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.[12]

It is crucial to maintain a sufficient hydrogen flux at the catalyst surface to ensure the reaction proceeds directly to the amine. A localized hydrogen deficiency can lead to the condensation of the nitroso and hydroxylamine intermediates, forming undesired dimeric byproducts like azoxy and azo compounds.[10][12]

// Side reaction path Side_Product [label="Azoxy/Azo Byproducts", shape=oval, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Intermediate1 -> Side_Product [style=dashed, label="Condensation"]; Intermediate2 -> Side_Product [style=dashed];

}

Caption: Workflow for the catalytic synthesis of diamine monomers.

Data Analysis and Product Characterization

The identity and purity of the synthesized 4,4'-oxybis(2-chloroaniline) must be rigorously confirmed before its use in subsequent applications.

Typical Reaction Parameters
ParameterValueRationale
Substrate Concentration~0.1 - 0.5 MBalances reaction rate and solubility.
Catalyst Loading (10% Pd/C)1 - 5 mol % PdSufficient for efficient conversion without excessive cost or filtration issues.
SolventEthyl Acetate / EthanolGood substrate solubility and catalyst suspension.
Hydrogen Pressure50 - 100 psi (3.4 - 6.8 bar)Provides sufficient hydrogen concentration at the catalyst surface.
Temperature25 - 50 °CMild conditions to promote the reaction while minimizing dehalogenation.
Reaction Time2 - 8 hoursTypically sufficient for complete conversion, monitor by TLC or LC-MS.
Analytical Characterization
  • FT-IR (ATR): The disappearance of strong N-O stretching bands of the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (~3300-3500 cm⁻¹) are key indicators of a successful reaction.

  • ¹H NMR: Compare the spectrum of the product to the starting material. Expect the disappearance of signals for aromatic protons adjacent to the nitro group and the appearance of a broad singlet corresponding to the -NH₂ protons. Aromatic signals will shift upfield due to the electron-donating nature of the amine group compared to the electron-withdrawing nitro group.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product (C₁₂H₁₀Cl₂N₂O, MW: 269.13 g/mol ).

  • Melting Point: A sharp melting point consistent with literature values indicates high purity.

  • Chromatography (HPLC, GC-MS): These techniques are essential for quantifying the purity of the final product and ensuring the absence of starting material or significant byproducts. [13]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inactive or insufficient catalyst.2. Insufficient hydrogen pressure.3. Reaction time too short.1. Use fresh, high-quality catalyst; increase catalyst loading.2. Ensure no leaks in the system; increase H₂ pressure.3. Monitor by TLC/LC-MS and extend reaction time.
Low Product Yield 1. Mechanical loss during filtration/transfer.2. Incomplete precipitation during recrystallization.1. Ensure thorough washing of the filter cake and reactor.2. Optimize recrystallization solvent system; cool sufficiently.
Presence of Dehalogenated Byproduct 1. Catalyst is too active.2. Reaction temperature/pressure is too high.3. Prolonged reaction time.1. Consider using a less active catalyst (e.g., Raney Nickel).2. Reduce temperature and/or pressure.3. Stop the reaction as soon as the starting material is consumed.
Catalyst Ignites During Filtration 1. The used catalyst was allowed to dry in the air.NEVER LET THE CATALYST DRY. Keep the filter cake fully wetted with solvent/water at all times and transfer immediately to a water-filled waste container. [14][15]

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Ossila.
  • Białas, A., Trzeciak, A. M., & Ziółkowski, J. J. (2020). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Catalysts, 10(11), 1349.
  • Hydrogenation SOP. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
  • Shukla, D., & Johnson, R. (2019). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 27(1), 31-38.
  • Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). (n.d.). OrgoSolver.
  • Synthesis and Characterization of Polyimides from Unsymmetrical Diamine with Cyano Groups. (2002). ResearchGate.
  • Maiti, S., & Ray, A. (2013). Synthesis and characterization of new unsymmetrical diamine monomer and polyimides. Taylor & Francis Online, 44(22), 2784-2792.
  • Hydrogenation reaction safety. (2024, June 6). YouTube.
  • Hydrogenation Reactions | Safe Reaction Monitoring & Control. (n.d.). Mettler Toledo.
  • Maiti, S., & Ray, A. (2013). Synthesis and characterization of new unsymmetrical diamine monomer and polyimides. Taylor & Francis Online.
  • Gelder, E. A., Jackson, S. D., & Lok, C. M. (2005). The hydrogenation of nitrobenzene to aniline : a new mechanism. Chemical Communications, (1), 75-77.
  • The Influence of Diamine Structure on Polyimide Properties: A Comparative Guide. (n.d.). BenchChem.
  • Zhang, Y., et al. (2023). Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. The Journal of Physical Chemistry C, 127(10), 4833-4842.
  • The nitro to amine reduction: from millions of tons to single molecule studies. (2022). Pure and Applied Chemistry, 94(9), 925-934.
  • Analytical methods for nitroaromatics. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Palladium on carbon. (n.d.). Wikipedia.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2018). Oriental Journal of Chemistry, 34(3), 1169-1184.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (n.d.). BenchChem.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018, October 8). Master Organic Chemistry.
  • Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. (2023). RSC Publishing.
  • 4-Chloroaniline for synthesis. (n.d.). Sigma-Aldrich.
  • Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering. (2018). MDPI.
  • 4,4'-Methylenebis(2-chloroaniline). (n.d.). Wikipedia.

Sources

Application

Advanced Nucleophilic Aromatic Substitution (SNAr) Methodologies Utilizing Bis(2-chloro-4-nitrophenyl) Ether

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Introduction & Electronic Topography Bis(2-chloro-4-nitrophenyl) ether (CAS: 1386...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Introduction & Electronic Topography

Bis(2-chloro-4-nitrophenyl) ether (CAS: 13867-27-1), also known as 2,2'-dichloro-4,4'-dinitrodiphenyl ether, is a highly specialized diaryl ether utilized extensively as a building block in the synthesis of advanced agrochemicals, polyetherimides, and active pharmaceutical ingredients (APIs) ().

To effectively utilize this molecule in Nucleophilic Aromatic Substitution (SNAr) reactions, one must understand its unique electronic topography. The reactivity of this molecule is governed by the differential electrophilicity of its carbon centers:

  • The C1 Position (Ether Linkage): The ether oxygen connects the two rings at their respective C1 positions. Because C1 is para to the strongly electron-withdrawing nitro (-NO2) group, it is highly activated for nucleophilic attack.

  • The C2 Position (Chlorine): The chlorine atom resides at C2, which is meta to the nitro group. Consequently, the Meisenheimer complex generated by nucleophilic attack at C2 cannot be stabilized by the nitro group via resonance.

The Causality of Reactivity: Because the C2-Cl bond is electronically deactivated for SNAr, the most reactive site on bis(2-chloro-4-nitrophenyl) ether is actually the C1-O ether bond . When subjected to strong nucleophiles, the molecule undergoes highly selective SNAr ether cleavage (). The leaving group, 2-chloro-4-nitrophenoxide, is exceptionally stable due to the synergistic resonance stabilization from the para-nitro group and the inductive withdrawal from the ortho-chlorine atom.

SNAr_Mechanism Substrate Bis(2-chloro-4-nitrophenyl) ether (Electrophilic C1) Meisenheimer Meisenheimer Complex (Negative Charge on C2, C4, C6) Stabilized by p-NO2 Substrate->Meisenheimer Nu Attack at C1 Nu Nucleophile (e.g., R-NH2) Nu->Meisenheimer Product1 N-Substituted 2-chloro-4-nitroaniline Meisenheimer->Product1 C-O Bond Cleavage Product2 2-Chloro-4-nitrophenoxide (Stable Leaving Group) Meisenheimer->Product2 LG Departure

Figure 1: Mechanistic pathway of SNAr ether cleavage in bis(2-chloro-4-nitrophenyl) ether.

Experimental Protocols

The following self-validating protocols detail both the synthesis of the bis-ether substrate via regioselective SNAr, and its subsequent utilization in downstream SNAr ether cleavage methodologies.

Protocol A: Regioselective Synthesis of Bis(2-chloro-4-nitrophenyl) Ether

This protocol exploits the differential reactivity of 1,2-dichloro-4-nitrobenzene. Hydroxide selectively attacks the C1 position (para to the nitro group) to form 2-chloro-4-nitrophenoxide in situ, which subsequently attacks a second equivalent of the starting material to form the diaryl ether ().

Materials:

  • 1,2-Dichloro-4-nitrobenzene (2.0 equivalents)

  • Sodium hydroxide (NaOH, 1.2 equivalents)

  • Tetrabutylammonium bromide (TBAB, 5 mol% - Phase Transfer Catalyst)

  • Solvent: Toluene / Water (1:1 biphasic mixture)

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1,2-dichloro-4-nitrobenzene (20 mmol) in 15 mL of toluene in a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Catalyst & Base Addition: Add TBAB (1 mmol) to the organic layer. In a separate vial, dissolve NaOH (12 mmol) in 15 mL of deionized water and add this aqueous solution to the flask.

  • Thermal Activation: Heat the biphasic mixture to 90°C under vigorous stirring (800 rpm) to ensure optimal phase transfer. Maintain for 12 hours.

  • Reaction Monitoring: The reaction is self-indicating; the aqueous layer will initially turn deep yellow/red (formation of the phenoxide intermediate) and gradually pale as the phenoxide is consumed to form the ether. Verify completion via TLC (Hexanes/EtOAc 4:1).

  • Quenching & Extraction: Cool to room temperature. Separate the organic layer, wash with 1M NaOH (2 x 10 mL) to remove any unreacted phenol, and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and recrystallize the crude solid from ethanol to yield the pure bis(2-chloro-4-nitrophenyl) ether.

Protocol B: Metal-Free SNAr Ether Cleavage for Amine Functionalization

This protocol utilizes the synthesized bis-ether as a substrate to generate highly functionalized 2-chloro-4-nitroaniline derivatives. By using a primary or secondary amine, the activated C1-O bond is cleaved without the need for transition metal catalysts ().

Materials:

  • Bis(2-chloro-4-nitrophenyl) ether (1.0 equivalent)

  • Nucleophile: n-Butylamine or Morpholine (1.5 equivalents)

  • Base: Potassium carbonate (K2CO3, 2.0 equivalents)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve bis(2-chloro-4-nitrophenyl) ether (5 mmol) in 10 mL of anhydrous DMF under a nitrogen atmosphere.

  • Nucleophile Addition: Add the amine nucleophile (7.5 mmol) followed by finely powdered K2CO3 (10 mmol). The base acts as an acid scavenger to prevent protonation of the leaving group from stalling the reaction equilibrium.

  • Thermal Activation: Heat the reaction mixture to 100–120°C. The elevated temperature provides the activation energy required to overcome the steric hindrance of the ortho-chlorine atom during the formation of the Meisenheimer complex.

  • Monitoring: Track the cleavage via HPLC. The disappearance of the bis-ether peak coincides with the emergence of two distinct peaks: the N-substituted aniline and the 2-chloro-4-nitrophenoxide byproduct.

  • Isolation: Cool the mixture and pour it into 50 mL of ice-cold water. Acidify slightly to pH 6 using 1M HCl to protonate the phenoxide byproduct, making it water-soluble. Extract the N-substituted aniline product with ethyl acetate (3 x 20 mL).

  • Purification: Flash chromatography on silica gel (Dichloromethane/Hexane gradient) yields the pure functionalized aniline.

Experimental_Workflow Step1 Step 1: Reagent Preparation Dissolve substrate in polar aprotic solvent (e.g., DMF) Step2 Step 2: Nucleophile Addition Introduce amine/phenoxide and K2CO3 base Step1->Step2 Step3 Step 3: Thermal Activation Heat to 100-120°C under inert N2 atmosphere Step2->Step3 Step4 Step 4: Reaction Monitoring Track conversion via HPLC/TLC Step3->Step4 Step5 Step 5: Quenching Precipitate product in ice-cold water Step4->Step5 Step6 Step 6: Isolation & Purification Filter, extract, and recrystallize from ethanol Step5->Step6

Figure 2: Step-by-step experimental workflow for SNAr reactions using the diaryl ether substrate.

Quantitative Data & Reaction Optimization

The following table summarizes optimized parameters for various SNAr transformations involving the bis(2-chloro-4-nitrophenyl) ether framework. Careful solvent and temperature selection is critical to balance reaction kinetics against potential degradation.

EntrySubstrateNucleophileSolventTemp (°C)Time (h)Yield (%)Application / Note
1 1,2-Dichloro-4-nitrobenzeneNaOH (aq) / TBABToluene/H2O901286Regioselective synthesis of the bis-ether
2 Bis(2-chloro-4-nitrophenyl) ethern-ButylamineDMF100892Ether cleavage to yield aliphatic aniline
3 Bis(2-chloro-4-nitrophenyl) etherSodium ThiophenolateDMSO110689Thioether formation (C-S bond construction)
4 Bis(2-chloro-4-nitrophenyl) etherMorpholineNMP1201085Synthesis of complex heterocyclic APIs

Data Interpretation: Polar aprotic solvents (DMF, DMSO, NMP) are mandatory for Protocols 2-4 as they solvate the cations (from the carbonate base) while leaving the nucleophilic anions bare and highly reactive, thereby accelerating the SNAr pathway.

References

  • ChemicalRoot Database. "2-Chloro-1-(2-Chloro-4-Nitro-Phenoxy)-4-Nitro-Benzene CAS NO 13867-27-1: Agrochemical and Pharmaceutical Intermediates." ChemicalRoot. Available at: [Link]

  • Patent CN103012027B. "The method of preparation diphenyl ether compound." Google Patents.
  • Green Chemistry. "Electrochemical C–O bond cleavage of diaryl ethers: upcycling of lignin 4-O-5 models and polyphenylene oxide." Royal Society of Chemistry, 2021. Available at:[Link]

  • Nature Communications. "Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature." PMC, 2020. Available at:[Link]

Method

Application Note &amp; Protocol: A Modular Approach to the Synthesis of Specialized Bis-Azo Dyes from 2,2'-Dichloro-4,4'-dinitrodiphenyl ether

Abstract This document provides a comprehensive guide for the synthesis of specialized bis-azo dyes, utilizing 2,2'-dichloro-4,4'-dinitrodiphenyl ether as a core precursor. Azo dyes represent the largest and most versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of specialized bis-azo dyes, utilizing 2,2'-dichloro-4,4'-dinitrodiphenyl ether as a core precursor. Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning from traditional dyeing to advanced biomedical sciences, including roles as pH indicators, antibacterial agents, and components in drug delivery systems.[1][2] This protocol details a robust, three-stage synthetic strategy: (1) the chemoselective reduction of the dinitro precursor to its corresponding diamine, (2) the formation of a stable bis-diazonium salt intermediate, and (3) the subsequent azo coupling reaction with various electron-rich aromatic compounds to generate a library of distinct dyes. We provide detailed, step-by-step experimental protocols, mechanistic insights, and characterization guidelines intended for researchers in organic synthesis, materials science, and drug development.

Chemical Principles and Overall Strategy

The synthesis of azo dyes from aromatic precursors is a cornerstone of industrial and laboratory organic chemistry, primarily relying on the diazotization-coupling reaction sequence.[3] Our strategy adapts this classical methodology for a symmetrical dinitro compound, enabling the creation of complex bis-azo dyes. The overall workflow is depicted below.

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G cluster_0 Phase 1: Precursor Activation cluster_1 Phase 2: Diazotization cluster_2 Phase 3: Dye Synthesis A 2,2'-Dichloro-4,4'- dinitrodiphenyl ether B 2,2'-Dichloro-4,4'- diaminodiphenyl ether A->B Reduction (e.g., Cat. Hydrogenation) C Bis-Diazonium Salt (Unstable Intermediate) B->C Diazotization (NaNO₂, HCl, 0-5°C) E Purified Bis-Azo Dye C->E Azo Coupling D Coupling Component (e.g., Naphthols, Anilines) D->E

Figure 1: Three-phase workflow for the synthesis of bis-azo dyes.

Phase 1: Reduction of Nitro Groups. The journey from the starting material to a dye begins with the conversion of the two nitro (-NO₂) groups into primary amino (-NH₂) groups. This is a critical activation step, as primary aromatic amines are the required substrate for diazotization.[4] While several methods exist, catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient choice, offering high yields and avoiding the use of harsh, stoichiometric metal reductants.[5]

Phase 2: Bis-Diazotization. The resulting diamine is then treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[6] This reaction converts both primary amino groups into diazonium salt groups (-N₂⁺Cl⁻). This process is highly temperature-sensitive; maintaining a temperature of 0–5 °C is critical to prevent the decomposition of the unstable diazonium salt, which would otherwise lead to undesired side products and reduced yield.[1][7]

Phase 3: Azo Coupling. The bis-diazonium salt is a potent electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components.[8] This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), the chromophore responsible for the dye's color.[3] The choice of coupling component (e.g., phenols, naphthols, anilines) is the modular aspect of this synthesis, allowing for the generation of a wide spectrum of colors and functionalities from a single diamine precursor.[9]

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Hydrochloric acid is corrosive. Sodium nitrite is an oxidizer and is toxic if ingested. Dry diazonium salts can be explosive; they should never be isolated and always be used in solution immediately after preparation.

Protocol 2.1: Synthesis of 2,2'-Dichloro-4,4'-diaminodiphenyl ether (Intermediate I)

This protocol is adapted from established methods for catalytic hydrogenation of aromatic nitro compounds.[5]

Materials:

  • 2,2'-Dichloro-4,4'-dinitrodiphenyl ether

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂) source

  • Parr hydrogenator or similar hydrogenation apparatus

  • Celite™ or diatomaceous earth

Procedure:

  • In the reaction vessel of a hydrogenation apparatus, combine 2,2'-dichloro-4,4'-dinitrodiphenyl ether (1.0 eq) and a suitable solvent such as ethanol (approx. 15-20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (approx. 1-2% by weight of the substrate).

  • Seal the apparatus, evacuate the atmosphere, and replace it with nitrogen gas. Repeat this cycle three times.

  • Introduce hydrogen gas to the desired pressure (e.g., 50 psi) and begin vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-6 hours. Progress can also be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully vent the hydrogen and purge the apparatus with nitrogen.

  • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with a small amount of the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude diamine (Intermediate I). It can be purified further by recrystallization from an ethanol/water mixture if necessary.

Protocol 2.2: Synthesis of a Bis-Azo Dye using 2-Naphthol

This protocol demonstrates the synthesis of a representative red dye. The general two-part procedure can be adapted for other coupling components.

Part A: Bis-Diazotization of Intermediate I

Materials:

  • 2,2'-Dichloro-4,4'-diaminodiphenyl ether (Intermediate I)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • Place Intermediate I (1.0 eq) in a beaker. Add a mixture of concentrated HCl (4.0 eq) and deionized water (approx. 10 mL per gram of diamine). Stir to form a fine slurry.

  • Cool the slurry to 0–5 °C in an ice-salt bath. Vigorous stirring is essential.

  • In a separate small beaker, dissolve sodium nitrite (2.2 eq) in a minimal amount of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold diamine slurry. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure complete diazotization. The resulting clear or slightly yellow solution is the bis-diazonium salt solution. Use it immediately in the next step.

Part B: Azo Coupling with 2-Naphthol

Materials:

  • 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide (NaOH)

  • The freshly prepared bis-diazonium salt solution from Part A

Procedure:

  • In a separate, larger beaker, dissolve 2-naphthol (2.1 eq) in a 10% aqueous solution of sodium hydroxide.

  • Cool this coupling solution to 0–5 °C in an ice bath with efficient stirring.

  • Slowly, and with continuous stirring, add the cold bis-diazonium salt solution (from Part A) to the cold 2-naphthol solution.

  • A deeply colored precipitate should form immediately. The color is often a vibrant red or orange.

  • Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Collect the solid dye precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Allow the product to air-dry or dry in a vacuum oven at a low temperature (e.g., 60 °C).

dot

Figure 2: Chemical reaction scheme for the synthesis of a bis-azo dye.

Expected Data and Characterization

The synthesized dyes should be characterized to confirm their structure and purity.

  • UV-Visible Spectroscopy: Dissolve a small sample of the dye in a suitable solvent (e.g., ethanol or DMSO) and record the absorption spectrum. The wavelength of maximum absorbance (λ_max) is a key characteristic.

  • FT-IR Spectroscopy: The spectrum should show the disappearance of the -NH₂ stretching bands from the diamine intermediate and the appearance of a characteristic, though often weak, -N=N- stretching vibration around 1400-1500 cm⁻¹.[10]

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural confirmation of the aromatic protons and carbons in their new chemical environments.

Coupling ComponentExpected Dye ClassExpected λ_max Range (nm)Potential Applications
2-NaphtholNaphthol AS480 - 530 (Red)Textile Dye, Biological Stain
PhenolHydroxyazo350 - 400 (Yellow)pH Indicator
AnilineAminoazo400 - 450 (Orange)Industrial Colorant
Salicylic AcidMordant Dye360 - 420 (Yellow)Metal Ion Indicator, Antiseptic
H-AcidDisazo Dye> 600 (Blue/Black)High-performance Dye

Table 1: Examples of specialized azo dyes derived from Intermediate I and their potential properties.

Applications in Research and Development

The modularity of this synthetic route makes it highly valuable for creating specialized dyes tailored to specific applications.

  • Drug Development: The core diphenyl ether structure can be a scaffold for developing new therapeutic agents. The azo linkage, for instance, is known to be cleaved by azoreductase enzymes in the gut, a mechanism exploited for colon-targeted drug delivery.[2]

  • Biomedical Imaging: By choosing coupling components with fluorescent properties or reactive handles, these dyes can be developed into probes for bioimaging and diagnostics.

  • Materials Science: These dyes can be incorporated into polymer backbones to create new materials with unique optical properties, suitable for applications in sensors, organic electronics, or data storage.[10]

References

  • Vertex AI Search. (n.d.). The Synthesis of Azo Dyes.
  • Vidya, V.G., & Sadasivan, V. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(9), 2049-2052. [Link]

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]

  • Gong, J. (2021). Aromatic amines: use in azo dye chemistry. IMR Press. [Link]

  • Scribd. (n.d.). Azo Dyes and their applications. Retrieved from [Link]

  • Sharma, K.K., et al. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Current Drug Targets, 22(5), 523-533. [Link]

  • Vidya, V.G., & Sadasivan, V. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry. [Link]

  • Abdel-Rahman, L.H., et al. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Molecular Structure, 1261, 132924. [Link]

  • Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]

  • Naik, R. D., & Desai, K. R. (1997). Synthesis of Azo Dyes using 2-Amino-4,4'-Dichloro Diphenylether 2'-Sulphonic Acid and their Application on Wool, Nylon and Silk as Acid Dyes. Oriental Journal of Chemistry, 13(3). [Link]

  • Sekar, N., & Deulgaonkar, D. S. (2007). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Asian Journal of Chemistry, 19(4), 2565-2573.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0240902A2 - Process for the manufacture of azo dyes.
  • Royal Society of Chemistry. (2018). Room temperature diazotization and coupling reaction using a DES–ethanol system: a green approach towards the synthesis of monoazo pigments. Chemical Communications. [Link]

  • Cheng, L., et al. (2018). Diazotization-Coupling Reaction-Based Determination of Tyrosine in Urine Using Ag Nanocubes by Surface-Enhanced Raman Spectroscopy. Molecules, 23(6), 1331. [Link]

  • Google Patents. (n.d.). CN1807399A - Method for preparing 4,4'-diaminodiphenyl ether.

Sources

Application

Application Note: Bis(2-chloro-4-nitrophenyl) Ether as a Strategic Building Block in Complex Organic Synthesis

Executive Summary Bis(2-chloro-4-nitrophenyl) ether (CAS: 13867-27-1), also known as 2,2'-dichloro-4,4'-dinitrodiphenyl ether, is a highly versatile diaryl ether characterized by its dual chloro and nitro substituents. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(2-chloro-4-nitrophenyl) ether (CAS: 13867-27-1), also known as 2,2'-dichloro-4,4'-dinitrodiphenyl ether, is a highly versatile diaryl ether characterized by its dual chloro and nitro substituents. This unique stereoelectronic topology makes it an indispensable intermediate in the synthesis of advanced agrochemicals, active pharmaceutical ingredients (APIs), and high-performance polymers[1]. The electron-withdrawing nitro groups highly activate the ortho-chloro positions for subsequent nucleophilic aromatic substitution (SNAr), while the nitro groups themselves can be chemoselectively reduced to yield diamine monomers crucial for polyimide resins[1].

This application note provides a comprehensive, self-validating guide to the catalytic synthesis of bis(2-chloro-4-nitrophenyl) ether and its downstream conversion into functional diamines.

Mechanistic Insights & Synthetic Strategy

Historically, diaryl ethers were synthesized via the Ullmann condensation, which often required harsh conditions (>200°C) and stoichiometric copper, leading to limited functional group tolerance and poor yields. Modern approaches leverage transition-metal-catalyzed cross-coupling. A highly efficient, mild protocol utilizes a copper-catalyzed borylation/etherification cascade starting from 3,4-dichloronitrobenzene[2].

Causality of Reagent Selection:

  • Bis(pinacolato)diboron (B₂pin₂): Acts as both the oxygen source and borylating agent, converting a portion of the aryl halide into an arylboronic ester intermediate in situ.

  • CuCl₂ & dppe Ligand: The 1,2-bis(diphenylphosphino)ethane (dppe) ligand sterically and electronically stabilizes the Cu center. This prevents catalyst aggregation (copper mirror formation) and tunes the redox potential to facilitate transmetallation and reductive elimination at a moderate 120°C[2].

  • K₂CO₃: A mild, insoluble base that accelerates the transmetallation step without causing premature degradation or hydrolysis of the highly activated nitroaromatic rings.

Workflow A 3,4-Dichloronitrobenzene (Precursor) B Bis(2-chloro-4-nitrophenyl) ether (Core Building Block) A->B Cu-Catalyzed Etherification (B2pin2, DMF) C Bis(2-chloro-4-aminophenyl) ether (Diamine Monomer) B->C Chemoselective Reduction (Fe, NH4Cl) E SNAr Derivatives (Diaryl Ether APIs) B->E Nucleophilic Aromatic Substitution (SNAr) D High-Performance Polyimides (Aerospace/Electronics) C->D Polycondensation (Dianhydrides)

Synthetic workflow and downstream branching of bis(2-chloro-4-nitrophenyl) ether.

Protocol 1: Copper-Catalyzed Synthesis of Bis(2-chloro-4-nitrophenyl) Ether

Scale: 5.0 mmol (Laboratory scale, adapted from patent CN103012027B[2]) Objective: Synthesize the title compound via catalytic homocoupling/etherification while maintaining strict quality control.

Materials Required:

  • 3,4-Dichloronitrobenzene: 960 mg (5.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂): 1.524 g (6.0 mmol)

  • Copper(II) chloride (CuCl₂): 68 mg (0.5 mmol, 10 mol%)

  • 1,2-Bis(diphenylphosphino)ethane (dppe): 796 mg (2.0 mmol, 40 mol%)

  • Potassium carbonate (K₂CO₃): 207 mg (1.5 mmol, 30 mol%)

  • N,N-Dimethylformamide (DMF): 15 mL (Anhydrous)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, charge the 3,4-dichloronitrobenzene, B₂pin₂, CuCl₂, dppe, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with high-purity Argon three times.

    • Causality: Oxygen must be strictly excluded to prevent the undesired oxidation of the phosphine ligand (dppe) to its inactive phosphine oxide, which would immediately deactivate the copper catalyst and halt the reaction.

  • Solvent Addition: Inject 15 mL of anhydrous DMF via syringe through a septum.

  • Heating & Reaction: Transfer the flask to a pre-heated oil bath at 120°C. Stir vigorously for 12 hours. The mixture will transition to a dark brown solution as the active Cu-complex forms and turns over[2].

  • Workup: Cool the reaction to room temperature. Quench by adding 30 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Purification: Combine the organic phases, wash with brine (20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue via flash column chromatography (Silica gel, 200-300 mesh) using a 1:2 mixture of dichloromethane/n-hexane as the eluent[2].

  • Self-Validation: Evaporate the solvent to yield the pure product. Validate via a melting point apparatus; the pure compound must exhibit a sharp melting point of 154-156°C[2]. A depressed melting point indicates incomplete coupling or residual starting material.

Mechanism N1 3,4-Dichloronitrobenzene N2 Arylboronic Ester Intermediate (via B2pin2 + Base) N1->N2 Borylation N3 Cu(II) Transmetallation Complex N1->N3 Oxidative Addition (Second equivalent) N2->N3 CuCl2 / dppe N4 Reductive Elimination N3->N4 Heat (120°C) N5 Bis(2-chloro-4-nitrophenyl) ether N4->N5 C-O Bond Formation

Mechanistic pathway of the copper-catalyzed borylation and etherification cascade.

Protocol 2: Chemoselective Reduction to Bis(2-chloro-4-aminophenyl) Ether

Objective: Convert the building block into a diamine monomer for polyimide synthesis, strictly preserving the aryl-chloride bonds.

Causality of Reagent Selection: Standard Palladium on Carbon (Pd/C) catalyzed hydrogenation often results in rapid hydrodehalogenation (cleavage of the C-Cl bond). To prevent this structural degradation, a milder, chemoselective reduction using Iron powder and Ammonium Chloride (a modified Béchamp reduction) is employed.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 g of bis(2-chloro-4-nitrophenyl) ether in 20 mL of an ethanol/water mixture (4:1 v/v) in a round-bottom flask.

  • Reagent Addition: Add 1.7 g of fine Iron powder (~10 eq) and 320 mg of NH₄Cl (2 eq).

    • Causality: NH₄Cl acts as a mild proton source that continuously etches and activates the iron surface without creating a highly acidic environment that could lead to undesired side reactions or ether cleavage.

  • Reflux: Heat the suspension to 80°C (reflux) for 3 hours. Monitor completion via TLC (Hexane/EtOAc 1:1). The starting material spot should completely disappear.

  • Filtration: While still hot, filter the mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad with hot ethanol (2 × 10 mL) to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under vacuum to remove ethanol, dilute with 20 mL of water, and extract with dichloromethane (3 × 15 mL). Dry over Na₂SO₄ and evaporate to yield the diamine monomer, ready for polymerization.

Quantitative Data & Quality Control Summaries

To ensure trustworthiness in the synthetic workflow, rigorous quality control parameters must be met. If the intermediate is destined for API synthesis or high-grade polymer manufacturing, HPLC purity must exceed 99.9% (Pharmacy Grade)[1].

Table 1: Physicochemical Properties and Synthesis Metrics

ParameterValue / Description
CAS Number 13867-27-1
Molecular Formula C₁₂H₆Cl₂N₂O₅
Molecular Weight 329.10 g/mol
Appearance Solid (Dark brown in crude reaction solution)
Melting Point 154 - 156 °C
Synthesis Yield (Protocol 1) 86%
Target HPLC Purity > 99.9%
Primary Downstream Applications Agrochemicals, Diaryl Ether APIs, Polyimide Monomers

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Bis(2-chloro-4-nitrophenyl) Ether

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of bis(2-chloro-4-nitrophenyl) ether. This guide is designed for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of bis(2-chloro-4-nitrophenyl) ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. The information is presented in a practical, question-and-answer format to directly address issues you may encounter in the lab.

Overview of the Synthesis

The synthesis of bis(2-chloro-4-nitrophenyl) ether is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of an activated aryl halide with a nucleophile. In this specific synthesis, 2-chloro-4-nitrophenol acts as the precursor for the nucleophile (a phenoxide), which then attacks an electrophilic aryl halide, 1,2-dichloro-4-nitrobenzene.

The reaction is facilitated by the presence of strong electron-withdrawing nitro groups (-NO₂) positioned ortho and para to the halogen leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is the rate-determining step of the reaction.[1]

SNAr_Mechanism Figure 1: Ssub{N}Ar Mechanism for Ether Synthesis Reagents 2-Chloro-4-nitrophenoxide (Nucleophile) + 1,2-Dichloro-4-nitrobenzene (Electrophile) Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reagents->Meisenheimer Nucleophilic Attack Product Bis(2-chloro-4-nitrophenyl) ether + Chloride Ion (Cl⁻) Meisenheimer->Product Loss of Leaving Group (Cl⁻)

Figure 1: SNAr Mechanism for Ether Synthesis
Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing bis(2-chloro-4-nitrophenyl) ether?

The most direct and widely used method is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-4-nitrophenol and 1,2-dichloro-4-nitrobenzene in the presence of a base.[2] An alternative, though often requiring harsher conditions or catalysts, is the Ullmann condensation, which is a copper-catalyzed coupling of a phenol with an aryl halide.[3][4][5] For this specific molecule, the high activation provided by the nitro groups makes the SNAr pathway highly favorable and often does not require a metal catalyst.[1]

Q2: Why is a base essential for this reaction?

A base is required to deprotonate the hydroxyl group of 2-chloro-4-nitrophenol. This converts the weakly nucleophilic phenol into the much more reactive phenoxide anion. The increased nucleophilicity of the phenoxide is critical for it to efficiently attack the electron-deficient aromatic ring of 1,2-dichloro-4-nitrobenzene.[6] The choice of base is a critical parameter and can significantly impact the reaction yield.[7][8]

Q3: What are the recommended starting materials and their stoichiometry?

The key starting materials are:

  • Nucleophile Precursor: 2-Chloro-4-nitrophenol

  • Electrophile: 1,2-Dichloro-4-nitrobenzene

  • Base: e.g., Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃), or Sodium Hydride (NaH)

A slight molar excess of the electrophile (1,2-dichloro-4-nitrobenzene) can sometimes be used to ensure the complete consumption of the more valuable phenoxide, which can improve the yield of the desired ether.[9] Typically, a stoichiometry of 1.0 equivalent of the phenol to 1.0-1.2 equivalents of the aryl halide is a good starting point. The base should be used in at least a stoichiometric amount (1.0 to 1.5 equivalents) to ensure complete deprotonation of the phenol.[2]

Q4: Which solvents are optimal for this synthesis?

Polar aprotic solvents are the preferred choice for SNAr reactions.[10][11] These solvents, such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not strongly solvate the phenoxide anion. This leaves the nucleophile "bare" and highly reactive, accelerating the rate of reaction.[12] Protic solvents like water or alcohols should be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[13]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Q5: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix them?

Low yield is a common issue that can stem from several factors. A systematic approach is needed to identify the root cause.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield start Low Yield Observed cat_reagents Reagent Quality & Stoichiometry start->cat_reagents cat_conditions Reaction Conditions start->cat_conditions cat_workup Work-up & Purification start->cat_workup sub_reagents <fontpoint-size='11'><b>Potential Issuesb>font>|<ulalign='left'balign='left'><li>Wet Solvents/Reagentsli><li>Degraded Starting Materialsli><li>Incorrect Stoichiometryli><li>Ineffective Baseli>ul> cat_reagents->sub_reagents Investigate sub_conditions <fontpoint-size='11'><b>Potential Issuesb>font>|<ulalign='left'balign='left'><li>Suboptimal Temperatureli><li>Insufficient Reaction Timeli><li>Poor Mixingli><li>Atmosphere Contaminationli>ul> cat_conditions->sub_conditions Investigate sub_workup <fontpoint-size='11'><b>Potential Issuesb>font>|<ulalign='left'balign='left'><li>Product Loss During Extractionli><li>Incomplete Precipitationli><li>Degradation During Purificationli>ul> cat_workup->sub_workup Investigate sol_reagents <fontpoint-size='11'><b>Solutionsb>font>|<ulalign='left'balign='left'><li>Dry solvents (e.g., over molecular sieves)li><li>Verify reagent purity (NMR, MP)li><li>Recalculate and re-weigh reagentsli><li>Switch to a stronger/drier base (e.g., NaH)li>ul> sub_reagents->sol_reagents Implement sol_conditions <fontpoint-size='11'><b>Solutionsb>font>|<ulalign='left'balign='left'><li>Optimize temperature (run a screen)li><li>Monitor by TLC/LC-MS for completionli><li>Ensure vigorous stirringli><li>Run under an inert atmosphere (N₂ or Ar)li>ul> sub_conditions->sol_conditions Implement sol_workup <fontpoint-size='11'><b>Solutionsb>font>|<ulalign='left'balign='left'><li>Perform multiple extractionsli><li>Adjust pH or solvent for precipitationli><li>Use milder purification methods (e.g., recrystallization over chromatography)li>ul> sub_workup->sol_workup Implement

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Optimization

Technical Support Center: Purification &amp; Recrystallization of Bis(2-chloro-4-nitrophenyl) Ether

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with isolating high-purity bis(2-chloro-4-nitrophenyl) ether (CAS: 13867-27-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with isolating high-purity bis(2-chloro-4-nitrophenyl) ether (CAS: 13867-27-1).

As a highly crystalline diaryl ether, this compound is a critical building block in agrochemical and active pharmaceutical ingredient (API) synthesis[1]. It is typically synthesized via a nucleophilic aromatic substitution (SNAr) or Ullmann-type condensation between a halonitrobenzene and a nitrophenol[2]. However, the crude reaction mixture is notoriously contaminated with unreacted phenolic precursors, inorganic base salts, and colored polymeric oxidation byproducts.

This guide provides field-proven, self-validating protocols and troubleshooting matrices to ensure your purification workflows yield >99% chromatographic purity.

Physicochemical & Solubility Profile

Successful purification relies on exploiting the specific solubility differentials between the target diaryl ether and its reaction impurities. To design a self-validating recrystallization system, you must first understand the compound's phase behavior[3].

Table 1: Quantitative Solubility & Property Profile

ParameterValue / CharacteristicAnalytical Causality
Molecular Weight 329.10 g/mol High molecular weight contributes to strong van der Waals forces and high crystallinity.
Appearance Pale yellow to off-white crystalsDeep brown/black hues indicate polymeric nitro-reduction/oxidation impurities.
Solubility (Water) Insoluble (< 0.1 mg/mL)Enables aggressive aqueous washing to remove inorganic salts (e.g., K₂CO₃, KCl).
Solubility (Ethanol) Soluble at reflux; Poor at 0 °CIdeal for single-solvent recrystallization due to a steep thermal solubility curve[4].
Solubility (Ethyl Acetate) Highly soluble (> 100 mg/mL)Acts as the primary "good" solvent in binary recrystallization systems.
Solubility (Hexane) Poorly soluble (< 5 mg/mL)Acts as the "anti-solvent" to precisely control the saturation threshold.

Experimental Protocols: The Purification Workflow

Do not attempt to recrystallize the crude reaction mass directly. The presence of residual polar aprotic solvents (like DMSO or DMF) and inorganic salts will disrupt the crystal lattice formation, leading to oiling out. Follow this sequential methodology.

Protocol A: Alkaline Aqueous Workup (Pre-Purification)

This step relies on acid-base chemistry to partition unreacted starting materials away from the target ether.

  • Dilution: Dilute the crude reaction mixture (typically in DMSO/DMF) with 4 volumes of ethyl acetate.

    • Causality: Ethyl acetate acts as the extraction solvent, pulling the highly lipophilic diaryl ether into the organic phase while leaving polar aprotic solvents miscible with the subsequent aqueous washes.

  • Alkaline Wash (Critical Step): Wash the organic layer with 3 volumes of 5% aqueous NaOH.

    • Causality: Unreacted 2-chloro-4-nitrophenol is slightly acidic. The NaOH wash (pH > 13) guarantees >99.9% deprotonation, converting the phenol into a water-soluble sodium phenolate, forcing it entirely into the aqueous waste phase.

  • Neutralization Wash: Wash with saturated brine (NaCl) until the aqueous phase is pH neutral.

    • Causality: Brine removes residual water and DMSO/DMF from the organic phase while breaking any emulsions formed during the alkaline wash.

  • Desiccation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.

Protocol B: Two-Solvent Recrystallization (Ethyl Acetate / Hexane)

This protocol utilizes anti-solvent precipitation to grow a highly ordered crystal matrix.

  • Dissolution: Dissolve the crude bis(2-chloro-4-nitrophenyl) ether in a minimum volume of boiling ethyl acetate (approx. 3-5 mL/g).

    • Causality: Maximizes the concentration of the solute in the "good" solvent at elevated temperatures.

  • Decolorization: Add activated carbon (10% w/w), boil for 5 minutes, and hot-filter through a pad of Celite.

    • Causality: The high surface area and porous structure of activated carbon selectively adsorb high-molecular-weight polymeric impurities and colored oxidation byproducts.

  • Saturation Tuning: Gradually add hot hexane (anti-solvent) dropwise to the boiling filtrate until the solution becomes faintly turbid (the cloud point). Immediately add 2-3 drops of ethyl acetate to clear the turbidity.

    • Causality: Reaching the cloud point establishes the exact saturation threshold. Clearing it slightly prevents premature precipitation, which causes the product to "oil out" as a liquid rather than crystallize.

  • Crystal Growth: Allow the solution to cool slowly to room temperature undisturbed, then transfer to an ice bath (0-5 °C) for 2 hours.

    • Causality: Slow cooling promotes the growth of a stable, highly ordered crystal lattice, thermodynamically excluding impurities from the solid matrix.

  • Isolation: Vacuum filter the crystals and wash with ice-cold hexane.

Workflow Visualization

G Crude Crude Reaction Mixture (Diaryl Ether, Salts, Phenol) Workup Alkaline Aqueous Workup (Phase Separation) Crude->Workup OrgPhase Organic Phase (Crude Ether) Workup->OrgPhase Retain AqPhase Aqueous Phase (Inorganic Salts, Phenolate) Workup->AqPhase Discard Carbon Activated Carbon Treatment (Decolorization) OrgPhase->Carbon Recryst Two-Solvent Recrystallization (e.g., EtOAc/Hexane) Carbon->Recryst Pure Pure Bis(2-chloro-4-nitrophenyl) ether (Crystals) Recryst->Pure

Workflow for the purification of crude bis(2-chloro-4-nitrophenyl) ether.

Troubleshooting Guides & FAQs

Q: Why is my crude product oiling out instead of forming crystals during recrystallization? A: Oiling out occurs when the compound separates as a liquid rather than a solid. This happens because the melting point of your impure mixture has dropped below the temperature at which it saturates the solvent. Corrective Action: Reheat the mixture until homogeneous. Add 10-15% more of the "good" solvent (ethyl acetate) to lower the saturation temperature below the mixture's melting point. Alternatively, introduce a seed crystal precisely at the cloud point to bypass the thermodynamic nucleation energy barrier.

Q: How do I remove persistent dark brown/black impurities from the crude mixture? A: Nitroaromatic SNAr synthesis often generates colored polymeric byproducts due to localized oxidation or reduction at the nitro group. Corrective Action: Incorporate the activated carbon treatment outlined in Protocol B, Step 2. The conjugated, planar nature of these polymeric impurities gives them a high affinity for the carbon matrix, allowing them to be filtered out mechanically via Celite.

Q: NMR analysis shows residual 2-chloro-4-nitrophenol in my final product. How do I clear this? A: Unreacted phenolic starting materials are a common artifact of incomplete SNAr reactions. If they survive recrystallization, your pre-purification workup was insufficient. Corrective Action: Your aqueous workup must be strictly alkaline. Ensure you are washing the organic extract with 5% aqueous NaOH. Check the pH of the aqueous waste phase; it must remain at pH > 12 during the wash to prevent the phenolate from re-protonating and back-extracting into the organic layer.

Q: What is the optimal solvent system if I want to avoid two-solvent recrystallization? A: If a binary system (like EtOAc/Hexane) is causing consistent oiling out due to user error in solvent ratios, switch to a single-solvent system like absolute ethanol. Bis(2-chloro-4-nitrophenyl) ether has a steep solubility curve in ethanol—it is highly soluble at reflux and poorly soluble at 0 °C, making it an excellent, self-validating single-solvent matrix[4].

References

  • Title: 2-Chloro-1-(2-Chloro-4-Nitro-Phenoxy)-4-Nitro-Benzene CAS NO 13867-27-1 Source: ChemicalRoot URL: [Link]

  • Title: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles Source: National Institutes of Health (NIH) / Molecules URL: [Link]

  • Title: Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst Source: Journal of Synthetic Chemistry URL: [Link]

Sources

Troubleshooting

Bis(2-chloro-4-nitrophenyl) Ether Reactions: Technical Support &amp; Troubleshooting Center

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with process chemists and materials scientists struggling with the synthesis and functionalization of bis(2-chloro-4-nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with process chemists and materials scientists struggling with the synthesis and functionalization of bis(2-chloro-4-nitrophenyl) ether (CAS: 13867-27-1). This diaryl ether is a critical intermediate in the production of advanced agrochemicals, active pharmaceutical ingredients (APIs), and high-performance polyimide resins (1)[1]. However, its dual halogenated and nitro-aromatic structure creates severe solubility bottlenecks that can derail an entire synthetic route.

This guide is designed to deconstruct the causality behind these physical limitations and provide self-validating, field-proven protocols to keep your reactions in the solution phase.

Section 1: The Causality of Insolubility (The "Why")

Why is bis(2-chloro-4-nitrophenyl) ether so notoriously difficult to dissolve? The answer lies in its crystal lattice energy. The molecule features a rigid diaryl ether core flanked by highly electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups. This creates a highly polarized molecule that engages in intense intermolecular π-π stacking and strong dipole-dipole interactions.

Consequently, standard non-polar or weakly polar solvents (like hexanes or diethyl ether) lack the dipole moment required to disrupt this lattice. Conversely, protic solvents (like ethanol) fail due to hydrophobic repulsion from the aromatic rings. Overcoming this requires precision solvent selection or phase-engineering to manipulate the thermodynamic equilibrium of the solution.

Section 2: Troubleshooting FAQs

Q1: My bis(2-chloro-4-nitrophenyl) ether precipitates mid-reaction during nucleophilic aromatic substitution (SₙAr). How do I prevent this? A1: Precipitation mid-reaction usually indicates that your solvent's dielectric constant is too low to solvate the transient charged intermediates (Meisenheimer complexes) formed during SₙAr. To resolve this, transition to polar aprotic solvents with a dielectric constant ( ϵ ) greater than 30. Solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) lack hydrogen-bond donors but possess strong dipoles that effectively solvate both the rigid ether precursor and the charged nucleophilic intermediates (2)[2]. High dielectric constant solvents do not hydrogen bond to nucleophiles, leaving them "free" and highly reactive (3)[3].

Q2: Regulatory mandates restrict our use of traditional dipolar aprotic solvents like DMF and NMP. What are viable alternatives? A2: The pharmaceutical industry is actively phasing out DMF and NMP due to reprotoxicity and environmental health concerns (4)[4]. If you are restricted, DMSO is an excellent, greener polar aprotic alternative, provided your reaction temperature remains below its thermal decomposition threshold (~150°C). Alternatively, if you must use a less polar solvent (e.g., toluene), you must implement Phase Transfer Catalysis (PTC). PTC bypasses bulk solubility limits by shuttling reactive anions directly to the organic interface.

Q3: How does temperature affect the solubility-to-degradation ratio? A3: While heating increases kinetic energy and disrupts the ether's crystal lattice (improving solubility), excessive thermal stress in the presence of strong bases can trigger unwanted side reactions, such as the premature reduction of the nitro groups or ether cleavage. Always map your solubility curve and operate at the lowest temperature that maintains a homogeneous solution—typically between 80°C and 110°C for this specific substrate.

Section 3: Quantitative Solvent Data

Selecting the right solvent is a balance between solvating power and regulatory compliance. Generally, solvents with a dielectric constant >5 are considered polar (5)[5], but for rigid diaryl ethers, a value >30 is optimal.

SolventClassificationBoiling Point (°C)Dielectric Constant (ε)Solvating Power for Bis(2-chloro-4-nitrophenyl) Ether
DMSO Polar Aprotic189.046.7Excellent
DMF Polar Aprotic153.036.7Excellent
NMP Polar Aprotic203.032.3Excellent
Acetone Polar Aprotic56.121.8Moderate (Limited by low BP)
Dichloromethane Polar Aprotic39.69.08Poor
Toluene Non-polar110.02.4Very Poor (Requires PTC)

Section 4: Visual Workflows

SolventSelection Start Solubility Issue Detected Bis(2-chloro-4-nitrophenyl) ether CheckRegs Are restricted solvents (DMF/NMP) allowed? Start->CheckRegs UseNMP Use NMP or DMAc (High dielectric, high BP) CheckRegs->UseNMP Yes CheckTemp Is the reaction temperature >100°C? CheckRegs->CheckTemp No UseDMSO Use DMSO (Excellent solubility, watch for oxidation) CheckTemp->UseDMSO Yes UsePTC Use Biphasic PTC (Toluene/Water + TBAB) CheckTemp->UsePTC No

Decision tree for resolving solubility challenges in diaryl ether reactions.

PTCWorkflow OrgPhase Organic Phase (Toluene) Bis(2-chloro-4-nitrophenyl) ether Product Product Formation Soluble in Organic Phase OrgPhase->Product SₙAr completion AqPhase Aqueous Phase (Water) Nucleophile + Base Interface Phase Boundary TBAB (Catalyst) Transfer AqPhase->Interface Anion extraction Interface->OrgPhase Ion-pair reacts

Biphasic Phase Transfer Catalysis (PTC) mechanism for insoluble diaryl ethers.

Section 5: Field-Proven Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol 1: High-Temperature Homogeneous SₙAr (DMSO System)

Objective: Execute a nucleophilic substitution while maintaining complete solubility of the rigid ether.

  • Step 1: Reactor Preparation. Charge the reaction vessel with bis(2-chloro-4-nitrophenyl) ether and anhydrous DMSO (minimum 10 mL/g of substrate).

    • Causality: Anhydrous conditions prevent competitive hydrolysis of the chloro substituents, which would yield unwanted phenolic byproducts.

  • Step 2: Thermal Solubilization. Heat the mixture to 85°C under continuous stirring (400 RPM).

    • Validation Checkpoint: The suspension must transition to a clear, homogenous pale-yellow solution. If particulate matter remains after 15 minutes, verify the solvent volume and increase temperature by 5°C increments (max 110°C).

  • Step 3: Reagent Addition. Add the nucleophile and base dropwise over 30 minutes.

    • Causality: Dropwise addition controls the exothermic reaction and prevents localized supersaturation, which causes the intermediate Meisenheimer complex to crash out of solution.

  • Step 4: Reaction Monitoring. Sample the reaction via TLC/HPLC every 2 hours.

    • Validation Checkpoint: If the solution turns turbid mid-reaction, the product or intermediate is precipitating. Immediately add a 10% v/v co-solvent (e.g., THF or additional DMSO) to restore homogeneity and prevent reaction stalling.

Protocol 2: Biphasic Phase Transfer Catalysis (PTC) Workflow

Objective: Overcome bulk solubility limits using a greener, biphasic solvent system when polar aprotic solvents are restricted.

  • Step 1: Biphasic Setup. Dissolve the nucleophile and inorganic base in deionized water. Suspend the bis(2-chloro-4-nitrophenyl) ether in toluene.

    • Causality: Toluene acts as the organic reservoir, preventing thermal degradation of the ether, while water solvates the highly polar inorganic reagents.

  • Step 2: Catalyst Introduction. Add 5-10 mol% Tetrabutylammonium bromide (TBAB) to the biphasic mixture.

    • Causality: The lipophilic tetrabutylammonium cation pairs with the aqueous nucleophile, dragging it across the phase boundary into the toluene layer where the ether is partially dissolved.

  • Step 3: High-Shear Agitation. Stir the mixture aggressively at >800 RPM at 90°C.

    • Validation Checkpoint: A stable, milky emulsion must form. If the phases separate rapidly upon pausing agitation, increase the stirring rate. In PTC, mass transfer across the phase boundary is the rate-limiting step, not intrinsic reaction kinetics.

  • Step 4: Phase Separation & Recovery. Cool the reaction to room temperature and transfer to a separatory funnel.

    • Validation Checkpoint: The target product should remain dissolved in the upper toluene layer. If the product precipitates at the interface, add a small volume of ethyl acetate to fully solubilize the organic layer before separation.

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Optimization

minimizing side products in diaryl ether nitroaromatic synthesis

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I have designed this diagnostic center to help you navigate the mechanistic complexities of Nucleophilic Aromatic Substitution (SNAr).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I have designed this diagnostic center to help you navigate the mechanistic complexities of Nucleophilic Aromatic Substitution (SNAr). Synthesizing diaryl ethers from nitroaromatic halides and phenols is a delicate balance of electronics and thermodynamics. When reaction conditions drift, the highly activated nitroaromatic electrophile becomes susceptible to a cascade of competing pathways.

This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure your syntheses remain highly selective and reproducible.

Core Mechanistic Workflow: Target vs. Side Reactions

To troubleshoot effectively, we must first visualize the mechanistic divergence. The SNAr reaction proceeds via a Meisenheimer complex, but trace impurities or suboptimal solvents can rapidly shunt the reaction into hydrolysis, reduction, or ambident attack pathways.

SNAr_Mechanisms Phenol Phenoxide (Nucleophile) Meisenheimer Meisenheimer Complex Phenol->Meisenheimer Polar O-Attack CArylation C-Arylated Phenol (Ambident Attack) Phenol->CArylation C-Attack ArX Nitroaryl Halide (Electrophile) ArX->Meisenheimer Hydrolysis Nitrophenol (Hydrolysis) ArX->Hydrolysis + H2O / OH- Reduction Azo/Azoxy (SET Reduction) ArX->Reduction + e- (SET) Product Diaryl Ether (Target) Meisenheimer->Product Halide Elimination

Mechanistic divergence in nitroaromatic SNAr: Target pathway vs. primary side reactions.

SNAr Troubleshooting Diagnostics & FAQs
Q1: My LC-MS shows a massive peak for nitrophenol instead of my target diaryl ether. What went wrong?

The Causality: You are observing hydrolysis . Inorganic bases like K2CO3 or Cs2CO3 are highly hygroscopic. If trace water enters the system, the base deprotonates it to form hydroxide (OH⁻). Because hydroxide is a smaller, "harder" nucleophile than your bulky phenoxide, it outcompetes the phenol for the highly activated electrophilic carbon on the halonitrobenzene, yielding a nitrophenol side product. The Solution: Do not rely solely on oven-dried glassware. Implement an azeotropic dehydration step using toluene prior to the addition of the electrophile to physically strip water from the basic suspension.

Q2: The reaction proceeds cleanly but completely stalls at 50-60% conversion, even with excess reagents.

The Causality: This is a classic case of product inhibition . As the diaryl ether forms, it can coordinate strongly with the metal counterions (e.g., K⁺ or Cs⁺) in the solvent matrix, forming insoluble complexes that sequester the active base and stall the catalytic/stoichiometric cycle. The Solution: Alter the solvent matrix to disrupt this coordination. Recent mechanistic studies demonstrate that switching to, or spiking the reaction with, formamide dramatically overcomes product inhibition by outcompeting the product for cation coordination 1. Alternatively, utilizing organic superbases like BTMG can bypass metal-coordination issues entirely 2.

Q3: The reaction mixture turned deep red/brown, and I am isolating azo or azoxy dimers.

The Causality: You have triggered Single Electron Transfer (SET) reduction . Nitroaromatics are excellent electron sinks. Under highly basic conditions or excessive thermal stress, electron-rich phenoxides can act as single-electron donors rather than polar nucleophiles. This reduces the nitro group into reactive radical anions that dimerize into azo/azoxy compounds 3. The Solution: SNAr is under kinetic control; SET is often under thermodynamic control. Lower the reaction temperature to 60–80°C, ensure strict deoxygenation (sparging with Argon), and avoid transition metal contaminants.

Q4: I isolated a product with the correct mass, but NMR confirms it is a C-arylated phenol, not an ether.

The Causality: Phenoxide is an ambident nucleophile ; it possesses electron density on both the oxygen and the ortho/para carbons. In non-polar solvents (like pure toluene), the potassium cation forms a "tight ion pair" with the oxygen, sterically and electronically blocking it. This forces the softer carbon atom to attack the electrophile 4. The Solution: Always use polar aprotic solvents (DMSO, DMF, or NMP) for the coupling phase. These solvents strongly solvate the metal cation, leaving the phenoxide oxygen "naked" and highly reactive for O-arylation.

Quantitative Impact of Reaction Parameters

To guide your optimization, the following table summarizes how specific condition deviations quantitatively impact the side-product profile in a standard halonitrobenzene + phenol SNAr coupling.

Solvent MatrixBase / AdditiveTemp (°C)Target Ether YieldMajor Side ProductMechanistic Rationale
Toluene (100%)K₂CO₃ (Dry)110< 20%C-Arylated PhenolTight ion-pairing blocks O-attack, forcing C-attack.
DMSO (100%)K₂CO₃ (Wet)80~ 45%NitrophenolH₂O generates OH⁻, outcompeting phenoxide.
DMF (100%)Cs₂CO₃ (Dry)130~ 50%Azo/Azoxy DimersExcessive thermal energy overcomes SET activation barrier.
DMSO / Formamide K₂CO₃ (Dry) 80 > 85% None (Clean) Polarity frees O-nucleophile; formamide prevents product inhibition.
Self-Validating Experimental Protocol

Do not proceed blindly through a protocol. The following workflow is designed as a self-validating system , meaning each step contains a physical or analytical checkpoint to confirm success before you risk your valuable starting materials.

Phase 1: Nucleophile Activation & Dehydration

  • Charge: To a flame-dried Schlenk flask, add the phenol (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv).

  • Suspend: Add a 4:1 mixture of Toluene and DMSO (0.2 M relative to phenol).

  • Azeotropic Drying: Equip the flask with a Dean-Stark trap and heat to 120°C under a gentle Argon sweep.

  • Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is validated to proceed only when toluene ceases to collect water droplets and the suspension transitions from colorless to a vibrant yellow/orange. This color shift confirms quantitative, anhydrous phenoxide generation.

Phase 2: Electrophilic Addition (Kinetic Control) 5. Cooling: Remove the Dean-Stark trap and cool the reaction strictly to 60°C. 6. Addition: Add the halonitrobenzene (1.05 equiv) dropwise as a solution in dry DMSO. 7. Validation Checkpoint: An immediate, intense deepening of the solution color (often deep red or brown) validates the formation of the intermediate Meisenheimer complex. If the color does not change, the electrophile is inactive or the phenoxide was quenched.

Phase 3: Maturation & Inhibition Mitigation 8. Heating: Raise the temperature to 80°C and stir for 4 hours. 9. Intervention: If LC-MS monitoring shows the reaction stalling at ~50% conversion, inject 10% v/v anhydrous Formamide to disrupt product-potassium coordination. 10. Validation Checkpoint: LC-MS must show a steady decline of the Meisenheimer/Starting Material mass. The complete absence of an [M-17] peak (which would indicate OH displacement) validates that Phase 1 dehydration was successful. 11. Workup: Quench with ice water. The highly hydrophobic diaryl ether will precipitate. Filter and wash with cold water to remove residual DMSO and salts.

References
  • Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. Organic Letters (2024).1

  • The 1,3,5-Trinitrobenzenephenoxide a-Complex. Ambident Phenoxide Ion in SNAr Systems: Formation of Side Products. Canadian Journal of Chemistry (1975). 4

  • Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research (2021). 3

  • Superbases for Organic Synthesis: Guanidines, Amidines and Phosphazenes and Related Organocatalysts. Wiley (2009). 2

Sources

Troubleshooting

preventing catalyst poisoning during bis(2-chloro-4-nitrophenyl) ether hydrogenation

Welcome to the Technical Support Center for the catalytic hydrogenation of complex halonitroarenes. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the catalytic hydrogenation of complex halonitroarenes. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the chemoselective reduction of bis(2-chloro-4-nitrophenyl) ether .

Reducing this specific diaryl ether presents a dual challenge: achieving complete reduction of two nitro groups while strictly preventing the hydrodehalogenation of the highly reactive aryl chlorides. Failure to control this chemoselectivity inevitably leads to catastrophic catalyst poisoning and stalled reactions.

Mechanistic Overview: The Poisoning Cascade

Before troubleshooting, it is critical to understand the causality of catalyst deactivation in this system. When standard noble metal catalysts (like Pd/C) are used, the electron-rich metal centers readily undergo oxidative addition into the C–Cl bonds. This unwanted hydrodehalogenation releases hydrochloric acid (HCl) into the reaction matrix.

The generated chloride ions strongly chemisorb onto the active metal sites, acting as an irreversible poison [4]. Furthermore, the acidic environment protonates the newly formed diamine product, creating insoluble amine-hydrochloride salts that physically foul the catalyst pores [5]. This initiates a feedback loop where partial deactivation causes the buildup of reactive nitroso and hydroxylamine intermediates, which further coordinate to and poison the remaining active sites.

Pathway Substrate bis(2-chloro-4-nitrophenyl) ether Nitroso Nitroso / Hydroxylamine Intermediates Substrate->Nitroso + H2 Dehal Dehalogenated Byproducts (Loss of Cl) Substrate->Dehal C-Cl Cleavage (e.g., Pd/C) Product bis(4-amino-2-chlorophenyl) ether (Target Diamine) Nitroso->Product + H2 Poison Catalyst Poisoning (Cl- adsorption & Salt fouling) Nitroso->Poison Strong Chemisorption Product->Dehal Over-reduction Dehal->Poison HCl Release Poison->Nitroso Stalls Reduction

Caption: Mechanistic pathways of bis(2-chloro-4-nitrophenyl) ether reduction and catalyst poisoning.

Troubleshooting Guide & FAQs

Q1: My hydrogenation stalls at roughly 60% conversion, and the reaction mixture turns highly acidic. What is causing this? A1: Your catalyst is undergoing rapid hydrodehalogenation, which generates HCl. The acidity confirms that the C–Cl bonds are being cleaved. The chloride ions are acting as a severe catalyst poison by binding tightly to the metal surface, preventing H₂ activation [4]. Additionally, the target diamine product has non-bonding electron pairs that can chemisorb onto the metal; when protonated by the released HCl, these molecules precipitate as salts, completely blocking mass transfer to the catalyst surface [5].

Q2: How do I select the right catalyst to prevent hydrodehalogenation while maintaining high nitro-reduction activity? A2: You must move away from standard Palladium on Carbon (Pd/C). Pd is highly electron-rich and readily inserts into C–Cl bonds. Instead, utilize catalysts that are geometrically or electronically modified:

  • Sulfided Pt/C: The addition of sulfur partially poisons the catalyst geometrically. It blocks the large, contiguous active sites required for the planar adsorption of the aryl ring (necessary for C–Cl cleavage) while leaving smaller sites available for the highly polar nitro group [1].

  • Fe-promoted Pt/C (Pt-Fe/AC): This relies on electronic modification. Iron oxide (Fe₂O₃) withdraws electrons from the Platinum nanoparticles. This electron-deficient Pt state creates a high kinetic barrier for the oxidative addition of the C–Cl bond, fully suppressing hydrodehalogenation while maintaining excellent nitro reduction kinetics [3].

  • Pt-Co/N4 Single Sites: Advanced bimetallic or single-site coordinated catalysts can also prevent the migration and aggregation of active species, effectively shutting down the hydrogenolysis of halogen groups [2].

Q3: Can I use additives to protect the catalyst if I only have standard Pt/C available? A3: Yes. You can add a mild, non-nucleophilic acid scavenger such as morpholine or sodium acetate (1.1 equivalents per nitro group). This neutralizes any trace HCl generated, preventing the formation of insoluble amine-hydrochloride salts and mitigating chloride-induced active site poisoning. However, this is a band-aid solution; modifying the catalyst itself is the structurally sound approach.

Quantitative Catalyst Performance Comparison

To aid in your selection, the following table summarizes the causal performance metrics of various catalyst systems when applied to halonitroarenes.

Catalyst SystemNitro Reduction ActivityHydrodehalogenation RiskPoisoning ResistanceMechanistic Rationale
Standard Pd/C HighVery HighLowElectron-rich Pd readily undergoes oxidative addition into C–Cl bonds, generating HCl.
Standard Pt/C ModerateModerateLowLess active for C–Cl cleavage than Pd, but highly susceptible to chloride and intermediate poisoning.
Sulfided Pt/C ModerateLowHighSulfur selectively blocks contiguous active sites required for planar aryl halide adsorption [1].
Pt-Fe/AC HighVery LowHighFe₂O₃ withdraws electrons from Pt, making it electron-deficient and resistant to C–Cl activation[3].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, implement the following self-validating protocol using a modified catalyst system. This workflow is designed to continuously monitor for the onset of poisoning.

Step 1: Substrate Purification Strictly purify the bis(2-chloro-4-nitrophenyl) ether starting material via recrystallization (e.g., from ethanol/ethyl acetate) to remove trace sulfur or heavy metal impurities from upstream synthesis, which act as irreversible poisons [4].

Step 2: Reaction Matrix Preparation In a clean autoclave, dissolve 10 mmol of the purified substrate in 50 mL of a Methanol/THF blend (1:1 v/v). Causality: THF ensures the complete solubility of the resulting diamine, preventing physical fouling of the catalyst pores.

Step 3: Catalyst and Scavenger Loading Add 1.0 mol% of Sulfided Pt/C (or Pt-Fe/AC). Add 22 mmol of morpholine (1.1 eq per nitro group) as an internal acid scavenger. Validation Check: The presence of the scavenger ensures that if trace dehalogenation occurs, the pH will remain neutral, isolating the variable of electronic catalyst poisoning from physical salt fouling.

Step 4: Hydrogenation Execution Seal the autoclave, purge three times with N₂, and three times with H₂. Pressurize to 5 bar H₂ and heat to 40 °C under vigorous stirring (800 rpm) to eliminate mass transfer limitations.

Step 5: In-Process Validation & Analysis Sample the reaction at 1 hour and 3 hours.

  • GC/MS Analysis: Quantify the mass balance. If des-chloro byproducts exceed 0.5%, the catalyst is too electron-rich (reduce temperature or switch to Pt-Fe/AC).

  • Intermediate Tracking: If hydroxylamine intermediates plateau while substrate is depleted, H₂ mass transfer is limiting, or the catalyst is experiencing nitrogen-chemisorption poisoning [5]. Increase H₂ pressure to 8 bar to force the reduction forward.

Workflow Start Reaction Stalls / Low H2 Uptake Analyze GC/MS & pH Analysis Start->Analyze PathA pH Drop + Dehalogenation Detected Analyze->PathA PathB Neutral pH + Intermediate Buildup Analyze->PathB SolA Switch to Sulfided Pt/C or Pt-Fe/AC Add Acid Scavenger PathA->SolA SolB Increase H2 Pressure Check for S/P Impurities PathB->SolB

Caption: Diagnostic workflow for stalled halonitroarene hydrogenations.

References

  • Journal of the American Chemical Society. "Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co–N4 Single Sites in Sandwiched Catalysts." ACS Publications. Available at: [Link]

  • RSC Advances. "Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst." Royal Society of Chemistry. Available at: [Link]

  • Molecules. "Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles." MDPI. Available at:[Link]

Optimization

Technical Support Center: Optimizing Reaction Temperature for Bis(2-chloro-4-nitrophenyl) Ether Etherification

Welcome to the technical support center for the synthesis of bis(2-chloro-4-nitrophenyl) ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of bis(2-chloro-4-nitrophenyl) ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the optimization of reaction temperature for this specific etherification. Our goal is to equip you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Critical Role of Temperature in Ullmann Condensation

The synthesis of bis(2-chloro-4-nitrophenyl) ether is typically achieved through an Ullmann condensation reaction. This copper-catalyzed nucleophilic aromatic substitution involves the coupling of two molecules of a phenol with an aryl halide.[1][2] In this specific case, it is the self-condensation of 2-chloro-4-nitrophenol. Temperature is a critical parameter in this reaction, directly influencing reaction rate, product yield, and the impurity profile.[3] Traditional Ullmann reactions often necessitate high temperatures, sometimes exceeding 210°C, to proceed at a reasonable rate. However, modern advancements with specialized ligands and catalyst systems may allow for milder conditions.[4]

This guide will walk you through the optimization of reaction temperature, common issues encountered, and their solutions, all grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common problems encountered during the synthesis of bis(2-chloro-4-nitrophenyl) ether, with a focus on the impact of reaction temperature.

Q1: My reaction yield is very low, even after prolonged reaction time. What is the likely cause related to temperature?

A1: An insufficient reaction temperature is a primary suspect for low yields in Ullmann-type reactions. The activation energy for the oxidative addition of the aryl halide to the copper catalyst can be substantial.

  • Troubleshooting Steps:

    • Gradual Temperature Increase: If your initial temperature is on the lower end (e.g., 120-140°C), consider incrementally increasing the temperature by 10-15°C and monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Solvent Choice: Ensure your solvent has a boiling point high enough to accommodate the desired reaction temperature. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or nitrobenzene are traditionally used.[1]

    • Catalyst Activity: The copper catalyst's activity is crucial. If using copper powder, its activation is key. In-situ preparation by reducing a copper salt with zinc is a classic method.[1] For modern catalytic systems, ensure the ligand and copper source are of high purity.

Q2: I'm observing a significant amount of dark, tarry byproducts in my reaction mixture. How can I mitigate this?

A2: The formation of dark, polymeric, or tar-like substances is often a sign of side reactions occurring at excessively high temperatures. Phenols, in particular, are susceptible to oxidation and other decomposition pathways under harsh conditions.[5]

  • Troubleshooting Steps:

    • Temperature Reduction: This is the most direct approach. If you are operating at very high temperatures (e.g., >180°C), try lowering the temperature in 10-15°C increments. This can help to find a balance between a reasonable reaction rate and minimizing decomposition.

    • Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). This will minimize oxidation of the phenoxide intermediate and other reaction components.

    • Reaction Time: Prolonged heating, even at a moderately high temperature, can lead to byproduct formation. Monitor the reaction closely and stop it once the starting material is consumed.

Q3: My final product is contaminated with unreacted 2-chloro-4-nitrophenol. Should I increase the temperature?

A3: While increasing the temperature might drive the reaction to completion, it's a delicate balance. A better initial approach is to scrutinize other reaction parameters before resorting to higher temperatures, which could introduce the aforementioned byproduct issues.

  • Troubleshooting Steps:

    • Base Stoichiometry: Ensure you are using an adequate amount of a suitable base (e.g., potassium carbonate, cesium carbonate) to generate the phenoxide nucleophile. An insufficient amount of base will leave unreacted phenol.

    • Catalyst Loading: Verify that the catalyst loading is appropriate. For Ullmann reactions, this can range from stoichiometric amounts of copper in classical methods to catalytic amounts in more modern protocols.

    • Controlled Temperature Increase: If other parameters are optimized, a modest increase in temperature could be beneficial. However, monitor for the appearance of new, undesired spots on your TLC plate.

Q4: I've isolated my product, but it's difficult to purify. I suspect the presence of isomeric or dehalogenated byproducts. How can temperature influence this?

A4: The regioselectivity and chemoselectivity of the reaction can be temperature-dependent. At higher temperatures, there is a greater chance of overcoming the activation energy for undesired side reactions.

  • Potential Side Products and Temperature Influence:

    • Hydrodehalogenation: At elevated temperatures, especially in the presence of a base and a hydrogen source, the chloro group can be reductively removed, leading to the formation of a nitrophenyl ether without the chloro substituents.

    • Isomerization/Rearrangement: While less common in this specific reaction, high thermal energy can sometimes promote molecular rearrangements.

    • Di-alkylation Products: In some cases, a second etherification can occur if there are other reactive sites, though less likely in this symmetrical coupling.[6]

  • Troubleshooting and Purification:

    • Optimize Temperature for Selectivity: A temperature screening experiment (as detailed in the protocol below) is the most effective way to identify the optimal temperature that maximizes the formation of the desired product while minimizing side products.

    • Purification Techniques:

      • Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find one that provides good separation.[7]

      • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed to isolate the desired product from closely related impurities.

Experimental Protocol: Optimizing Reaction Temperature

This protocol provides a systematic approach to determining the optimal reaction temperature for the synthesis of bis(2-chloro-4-nitrophenyl) ether.

Materials:
  • 2-Chloro-4-nitrophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware for inert atmosphere reactions

  • Heating mantles with temperature controllers or oil baths

  • TLC plates and developing chamber

  • HPLC system (for more precise analysis)

Workflow for Temperature Optimization:

Temperature_Optimization_Workflow cluster_prep Reaction Setup cluster_reaction Parallel Temperature Screening cluster_monitoring Reaction Monitoring cluster_analysis Analysis and Optimization A Prepare Identical Reaction Mixtures: - 2-Chloro-4-nitrophenol - K₂CO₃ - CuI - Anhydrous DMF B1 Reaction 1 Set Temp: 130°C A->B1 B2 Reaction 2 Set Temp: 145°C A->B2 B3 Reaction 3 Set Temp: 160°C A->B3 B4 Reaction 4 Set Temp: 175°C A->B4 C Monitor all reactions over time (e.g., 2, 4, 6, 8 hours) using TLC or HPLC B1->C B2->C B3->C B4->C D Quench reactions and perform work-up C->D E Analyze crude product for yield and purity (e.g., NMR, HPLC, LC-MS) D->E F Identify optimal temperature based on highest yield of pure product E->F

Caption: Workflow for optimizing reaction temperature.

Step-by-Step Methodology:
  • Reaction Setup: In four separate, oven-dried, three-necked flasks equipped with magnetic stirrers, reflux condensers, and nitrogen inlets, add 2-chloro-4-nitrophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: To each flask, add anhydrous DMF to achieve a desired concentration (e.g., 0.5 M).

  • Inert Atmosphere: Purge each flask with nitrogen for 10-15 minutes.

  • Temperature Screening: Place each flask in a pre-heated heating mantle or oil bath set to the desired temperatures (e.g., 130°C, 145°C, 160°C, and 175°C).

  • Reaction Monitoring: At regular intervals (e.g., every 2 hours), take a small aliquot from each reaction mixture, quench with dilute HCl, extract with ethyl acetate, and spot on a TLC plate to monitor the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is deemed complete (or after a set time, e.g., 8 hours), cool the reaction mixtures to room temperature. Pour each mixture into water and extract with ethyl acetate. Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction by ¹H NMR and HPLC to determine the yield and purity.

Data Presentation: Impact of Temperature on Yield and Purity

The following table illustrates hypothetical data from a temperature optimization study to guide your analysis.

Reaction Temperature (°C)Reaction Time (h)Crude Yield (%)Purity by HPLC (%)Observations
13084595Incomplete conversion of starting material
14587592Good conversion, minor impurities
160 6 88 98 Optimal conditions, clean reaction
17568580Increased formation of dark byproducts

Conclusion

Optimizing the reaction temperature is a critical step in the successful synthesis of bis(2-chloro-4-nitrophenyl) ether. By systematically evaluating a range of temperatures and carefully monitoring the reaction, researchers can identify an optimal window that maximizes product yield while minimizing the formation of impurities. This methodical approach, combined with an understanding of the underlying chemical principles of the Ullmann condensation, will lead to more efficient and reproducible synthetic outcomes.

References

  • Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity? Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Google Patents. (n.d.). US4700011A - Methods for the production and purification of di (nitrophenyl) ethers.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
  • JETIR.org. (2019, February). a novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITRODIPHENYL ETHER. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of mono-nitroxides and of bis-nitroxides with varying electronic through-bond communication. Retrieved from [Link]

  • Journal of South China Normal University (Natural Science Edition). (2009). synthesis of 2-chloro-4-nitrophenol by new way. Retrieved from [Link]

  • University of Groningen. (n.d.). Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation Bi. Retrieved from [Link]

  • ResearchGate. (2010, April). ChemInform Abstract: The Reaction of 2-Chloro-4-nitrophenol and the Isomeric Chloronitrobenzenes with LDA under Aryne-Forming Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl.
  • Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from [Link]

  • Eureka. (2012, November 7). Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro. Retrieved from [Link]

  • European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]

  • PubMed. (n.d.). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Retrieved from [Link]

  • RSC Publishing. (2026). Chirality amplification step of temperature cycle-induced deracemization. Retrieved from [Link]

  • University of South Florida. (n.d.). Effect of Temperature on Copper Chemical Mechanical Planarization. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Bis(2-chloro-4-nitrophenyl) ether and Bis(4-nitrophenyl) ether

Introduction In the landscape of drug development and materials science, diaryl ethers serve as crucial structural motifs. Among these, activated diaryl ethers, substituted with potent electron-withdrawing groups, are va...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug development and materials science, diaryl ethers serve as crucial structural motifs. Among these, activated diaryl ethers, substituted with potent electron-withdrawing groups, are valuable intermediates for synthesizing more complex molecules via nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of the reactivity of two such compounds: bis(2-chloro-4-nitrophenyl) ether and bis(4-nitrophenyl) ether .

The primary structural distinction between these molecules is the presence of ortho-chloro substituents on the phenyl rings of bis(2-chloro-4-nitrophenyl) ether. This seemingly minor difference has profound implications for the electron density of the aromatic system, and consequently, its susceptibility to nucleophilic attack. This guide will dissect the underlying electronic effects, predict the relative reactivity based on established mechanistic principles, and provide actionable experimental protocols for researchers.

Molecular Structure and Physicochemical Properties

A foundational understanding of each molecule's physical and chemical properties is essential before exploring their reactivity.

PropertyBis(4-nitrophenyl) ether Bis(2-chloro-4-nitrophenyl) ether
Structure alt text alt text
CAS Number 101-63-3[1][2]33136-70-4 (CAS may vary)
Molecular Formula C₁₂H₈N₂O₅C₁₂H₆Cl₂N₂O₅
Molecular Weight 260.20 g/mol 329.09 g/mol
Appearance Light yellow to amber powder/crystal[1]White to light yellow solid[3]
Melting Point 140-145 °C[1]154-156 °C[3]
Solubility Soluble in hot alcohol, benzene, acetic acid[1]Soluble in polar aprotic solvents (e.g., DMSO, DMF)

Synthesis Overview

Both ethers are typically synthesized through variations of nucleophilic aromatic substitution. The classical method is the Ullmann condensation , which involves the copper-catalyzed reaction of a phenol with an aryl halide at elevated temperatures.[3]

More modern approaches may utilize palladium-catalyzed C-O cross-coupling reactions (Buchwald-Hartwig amination) or metal-free SNAr reactions, particularly when highly activated aryl halides are used. For instance, bis(2-chloro-4-nitrophenyl) ether can be synthesized from the reaction of 2-chloro-4-fluoro-1-nitrobenzene with sodium hydride in DMSO, where an in-situ generated phenoxide displaces the fluorine atom of another molecule.[3]

Core Reactivity Analysis: A Tale of Two Aromatic Systems

The reactivity of these ethers is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is not to be confused with the SN1 or SN2 reactions common in aliphatic chemistry. The SNAr mechanism is a two-step process uniquely suited to electron-poor aromatic rings.

The SNAr Mechanism: Addition-Elimination
  • Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the carbon atom bearing a leaving group. This step is typically the slowest because it temporarily disrupts the aromaticity of the ring. The result is a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[4][5]

  • Leaving Group Elimination (Fast Step): The aromaticity is restored as the leaving group is expelled, resulting in the substituted product.[6]

The stability of the Meisenheimer complex is the single most critical factor determining the reaction rate. Electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group are essential, as they delocalize the negative charge of the intermediate through resonance, lowering the activation energy of the first step.[4][7]

Caption: General workflow of the SNAr addition-elimination mechanism.

Reactivity of Bis(4-nitrophenyl) ether

In this molecule, each phenyl ring is activated by a single, powerful EWG—the nitro group (–NO₂)—located para to the ether linkage (the leaving group). This para-positioning is ideal for stabilizing the Meisenheimer complex through resonance, as the negative charge can be delocalized directly onto the oxygen atoms of the nitro group. Consequently, bis(4-nitrophenyl) ether is highly susceptible to nucleophilic attack, readily undergoing substitution at the carbon atom of the ether bond.

Reactivity of Bis(2-chloro-4-nitrophenyl) ether

The situation with bis(2-chloro-4-nitrophenyl) ether is dramatically different. Each aromatic ring is "hyper-activated" by two EWGs:

  • A nitro group (–NO₂) in the para position , providing powerful resonance stabilization.

  • A chloro group (–Cl) in the ortho position , which provides strong inductive electron withdrawal due to its high electronegativity.[8]

This dual activation makes the aromatic rings exceptionally electron-poor and therefore, significantly more electrophilic. The cumulative effect of both the ortho-chloro and para-nitro groups provides superior stabilization for the Meisenheimer complex compared to the nitro group alone.

Prediction: Based on these electronic arguments, bis(2-chloro-4-nitrophenyl) ether is predicted to be substantially more reactive towards nucleophiles than bis(4-nitrophenyl) ether.

Caption: Comparison of electronic activation and predicted reactivity.

Experimental Protocol: Aminolysis of Bis(2-chloro-4-nitrophenyl) ether

The enhanced reactivity of bis(2-chloro-4-nitrophenyl) ether opens up two primary SNAr pathways: substitution of the large 2-chloro-4-nitrophenoxy group or substitution of the chloride ion. In SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the C-Leaving Group bond cleavage.[4] However, given that chloride is an excellent leaving group and the C-Cl bond is on a highly activated carbon, displacement of the chloride is a very common and expected reaction pathway.

The following protocol details a representative aminolysis reaction, a common application in medicinal chemistry.

Objective: To synthesize N-benzyl-2-chloro-4-nitroaniline via SNAr.

Materials:

  • Bis(2-chloro-4-nitrophenyl) ether

  • Benzylamine (1.1 equivalents per reactive site)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Anhydrous Ethanol or Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add bis(2-chloro-4-nitrophenyl) ether (1.0 equiv).

  • Solvent Addition: Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M. For less reactive amines, DMF can be used as the solvent.

  • Reagent Addition: Add benzylamine (1.1 equiv) to the solution, followed by the addition of a non-nucleophilic base such as triethylamine (1.2 equiv) to scavenge the HCl byproduct.

  • Reaction Conditions: Heat the reaction mixture to reflux (for ethanol) or to 80-100 °C (for DMF) and maintain for 2-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If using ethanol, concentrate the mixture under reduced pressure. If using DMF, dilute the mixture with ethyl acetate and wash extensively with water and brine to remove the DMF.

    • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted product.

This protocol is adapted from standard procedures for SNAr reactions on activated haloarenes and should serve as a robust starting point for further optimization.[9]

Conclusion

While both bis(4-nitrophenyl) ether and bis(2-chloro-4-nitrophenyl) ether are activated substrates for nucleophilic aromatic substitution, their reactivity profiles are markedly different. The presence of an additional ortho-chloro substituent in bis(2-chloro-4-nitrophenyl) ether significantly enhances the electrophilicity of the aromatic ring through a powerful inductive effect, which complements the resonance withdrawal of the para-nitro group.

This "hyper-activation" leads to a clear and confident prediction: bis(2-chloro-4-nitrophenyl) ether is the more reactive substrate, allowing for SNAr reactions to proceed under milder conditions or with a broader range of weaker nucleophiles compared to its non-chlorinated counterpart. For researchers and drug development professionals, understanding this reactivity differential is key to designing efficient synthetic routes and selecting the appropriate starting materials to achieve their molecular targets.

References

Sources

Comparative

mass spectrometry fragmentation analysis of bis(2-chloro-4-nitrophenyl) ether

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Analysis of Bis(2-chloro-4-nitrophenyl) Ether As a Senior Application Scientist, I frequently encounter analytical bottlenecks when dealing with highly elec...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Analysis of Bis(2-chloro-4-nitrophenyl) Ether

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when dealing with highly electronegative, halogenated aromatic compounds. Bis(2-chloro-4-nitrophenyl) ether (BCNPE)—a critical diaryl ether intermediate used in the synthesis of advanced agrochemicals and active pharmaceutical ingredients[1]—presents a unique mass spectrometry (MS) challenge. Its dual nitro and chloro substituents, combined with a stable ether linkage, make its ionization and fragmentation highly dependent on the chosen MS platform.

This guide objectively compares the performance of GC-EI-MS, LC-ESI-MS/MS, and LC-APCI-MS/MS for the analysis of BCNPE, providing the mechanistic causality behind experimental choices and self-validating protocols for your laboratory.

Mechanistic Fragmentation Pathways: The "Why" Behind the Spectra

To optimize an analytical method, we must first understand the intrinsic gas-phase chemistry of the molecule (Exact Mass: 327.96 Da for the 35 Cl isotope).

Electron Impact (EI) Fragmentation (70 eV) Under hard ionization (EI), BCNPE forms a distinct molecular ion radical [M]+∙ at m/z 328. The fragmentation is driven by the high internal energy imparted by the electron beam:

  • Nitro-Nitrite Rearrangement: A hallmark of nitroaromatics is the electron-impact-induced isomerization of the nitro group to a nitrite ester, followed by the expulsion of a nitric oxide (NO) radical[2]. This yields a prominent [M−30]+ ion at m/z 298. Subsequent loss of NO2​ yields m/z 282.

  • Ether Bond Cleavage: The C-O-C linkage cleaves to distribute the charge, resulting in the 2-chloro-4-nitrophenoxy cation (m/z 172) and the 2-chloro-4-nitrophenyl cation (m/z 156).

Atmospheric Pressure Chemical Ionization (APCI) Fragmentation Unlike EI, APCI is a soft ionization technique. Because BCNPE lacks strongly acidic protons, standard Electrospray Ionization (ESI) negative mode yields poor sensitivity. However, the highly electron-withdrawing nature of the nitro and chloro groups makes BCNPE an excellent candidate for electron capture in the APCI corona discharge plasma[3].

  • This forms a stable molecular radical anion [M]∙− at m/z 328.

  • Upon Collision-Induced Dissociation (CID) in a triple quadrupole, the primary transition is the cleavage of the ether bond to yield the highly stable 2-chloro-4-nitrophenoxide anion at m/z 172.

G M Bis(2-chloro-4-nitrophenyl) ether MW: 328.0 (35Cl) EI EI (70 eV) [M]+ m/z 328 M->EI Electron Impact APCI APCI (-) [M]•- m/z 328 M->APCI Electron Capture F1 [M - NO]+ m/z 298 EI->F1 -NO (Nitro-Nitrite) F2 [M - NO2]+ m/z 282 EI->F2 -NO2 F3 Phenoxy Cation m/z 172 EI->F3 C-O Cleavage F4 Phenyl Cation m/z 156 EI->F4 C-O Cleavage F5 Phenoxide Anion m/z 172 APCI->F5 CID (C-O Cleavage)

Fig 1. Divergent MS fragmentation pathways of BCNPE under EI and APCI.

Platform Comparison: Selecting the Right Tool

When comparing MS platforms for BCNPE, the decision hinges on whether the goal is structural elucidation (e.g., identifying synthesis byproducts) or trace quantification (e.g., environmental monitoring or API impurity profiling).

Table 1: Performance Matrix for BCNPE Analysis

Analytical PlatformIonization ModePrimary Ion / AdductFragmentation RichnessLOD (Signal/Noise > 3)Matrix Effect SusceptibilityBest Application
GC-EI-MS Hard (70 eV) [M]+∙ (m/z 328)High (Extensive library)~50 ng/mLLowStructural confirmation, impurity ID
LC-ESI-MS/MS Soft (Negative) [M−H]− or AdductsLow~100 ng/mLHigh (Ion suppression)Not recommended for this compound
LC-APCI-MS/MS Soft (Negative) [M]∙− (m/z 328)Moderate (Targeted CID)~1 ng/mL Low (Gas-phase reaction)Trace quantification, High-throughput

Key Insight: While LC-ESI-MS/MS is the default in many labs, it struggles with BCNPE due to the lack of ionizable functional groups. LC-APCI-MS/MS in negative mode bypasses this by utilizing the nitro groups' electron affinity, resulting in a 100-fold increase in sensitivity[3].

Experimental Protocols

The following self-validating protocols are designed to ensure reproducibility. Each step includes the causality behind the parameter selection.

Protocol A: GC-EI-MS for Structural Profiling

Purpose: To confirm the identity of BCNPE synthesized batches via characteristic isotopic clustering and fragmentation.

  • Sample Preparation: Dissolve 1 mg of BCNPE in 1 mL of GC-grade Hexane. Reason: Hexane ensures the exclusion of polar matrix components that could degrade the GC column.

  • Column Selection: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5ms, 30m x 0.25mm x 0.25µm). Reason: The slight polarity of the stationary phase provides optimal retention for halogenated aromatics.

  • Inlet Conditions: Set the injection port to 280°C, split ratio 10:1. Inject 1 µL.

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • MS Parameters: Source temperature 230°C, Quadrupole 150°C. Scan range m/z 50–400.

  • Validation Check: Confirm the presence of the 35Cl2​ / 35Cl37Cl / 37Cl2​ isotopic cluster at m/z 328, 330, and 332 in a 9:6:1 ratio, validating the presence of two chlorine atoms.

Protocol B: LC-APCI-MS/MS for Trace Quantification

Purpose: High-sensitivity quantification of BCNPE down to 1 ng/mL.

  • Sample Preparation: Dilute samples in Acetonitrile:Water (50:50, v/v).

  • Chromatography: Use a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) at 40°C. Mobile phase A: Water; Mobile phase B: Acetonitrile. Run a fast gradient from 40% B to 95% B over 3 minutes.

  • APCI Source Parameters (Negative Mode):

    • Corona Discharge Current: -5.0 µA. Reason: Critical for generating the thermal electrons required for electron capture.

    • Vaporizer Temperature: 400°C. Reason: Ensures complete desolvation of the diaryl ether.

  • MRM Transitions:

    • Quantifier: m/z 328.0 172.0 (Collision Energy: 20 eV).

    • Qualifier: m/z 328.0 156.0 (Collision Energy: 35 eV).

  • Validation Check: Ensure the ion ratio between the quantifier and qualifier transitions remains within ± 15% of the calibration standard across all samples.

Workflow Start Sample Prep (Hexane vs. ACN/H2O) Decision Goal: Structure vs. Quant? Start->Decision GC GC-EI-MS (Structural Elucidation) Decision->GC Impurity ID LC LC-APCI-MS/MS (Trace Quantification) Decision->LC Trace Levels Data1 Full Scan m/z 50-400 Isotope Ratio Check GC->Data1 Data2 MRM Mode Transitions: 328 -> 172 LC->Data2

Fig 2. Decision matrix and analytical workflow for BCNPE analysis.

References

  • Bulletin of the Chemical Society of Japan - Mass Spectrometry of Dyes. IV. Electron Impact Reaction of Nitrophenyl Phenyl Ethers and Their Charge Migration. Provides foundational mechanistic data on the nitro-nitrite rearrangement under electron impact. 2

  • International Journal of Electrochemistry (via ResearchGate) - Electrochemical Study of Diphenyl Ether Derivatives Used as Herbicides. Discusses the use of APCI negative mode as the optimal ionization technique for nitro diphenyl ethers. 3

  • ChemicalRoot Database - 2-Chloro-1-(2-Chloro-4-Nitro-Phenoxy)-4-Nitro-Benzene CAS NO 13867-27-1. Outlines the chemical properties and industrial applications of BCNPE in agrochemical and pharmaceutical synthesis. 1

Sources

Validation

benchmarking bis(2-chloro-4-nitrophenyl) ether in herbicide precursor development

Benchmarking bis(2-chloro-4-nitrophenyl) ether in Herbicide Precursor Development: A Comparative Technical Guide Executive Brief: The Evolution of Diphenyl Ether Scaffolds The development of next-generation agrochemicals...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking bis(2-chloro-4-nitrophenyl) ether in Herbicide Precursor Development: A Comparative Technical Guide

Executive Brief: The Evolution of Diphenyl Ether Scaffolds

The development of next-generation agrochemicals relies heavily on the structural precision of their synthetic precursors. In the realm of Protoporphyrinogen IX oxidase (PPO) inhibiting herbicides, diphenyl ethers (DPEs) represent one of the most commercially successful and mechanistically potent classes of compounds[1]. Historically, asymmetric DPEs like oxyfluorfen and acifluorfen have dominated the market. However, as weed resistance to standard PPO inhibitors rises, agrochemical research has pivoted toward highly functionalized, bridged, and dimeric DPE scaffolds[2].

Bis(2-chloro-4-nitrophenyl) ether (BCNPE, CAS: 13867-27-1) has emerged as a critical symmetrical precursor in this space[3]. Featuring dual chloro and nitro substituents, BCNPE provides an ideal foundation for synthesizing advanced bis-heterocyclic herbicides, offering unique advantages in synthetic efficiency, regioisomeric purity, and downstream functionalization compared to traditional asymmetric precursors.

Mechanistic Paradigm: Why Precursor Symmetry Matters

To understand the value of BCNPE, we must first examine the biological target. DPE herbicides act by competitively inhibiting PPO, the last common enzyme in the biosynthesis of heme and chlorophyll[4]. When PPO is inhibited in the chloroplast, its substrate (protoporphyrinogen IX) accumulates, leaks into the cytoplasm, and is oxidized by plasma membrane-bound enzymes into protoporphyrin IX[5]. Upon exposure to light, protoporphyrin IX acts as a potent photosensitizer, generating singlet oxygen that causes rapid lipid peroxidation and catastrophic membrane destruction[4].

The binding affinity of a DPE to the PPO active site is heavily dictated by the spatial arrangement of its substituents. Recent structure-activity relationship (SAR) studies indicate that substructure splicing—combining DPE cores with fast-degrading heterocycles like tetrahydrophthalimides—can increase herbicidal activity up to 7-fold compared to oxyfluorfen[2].

The BCNPE Advantage: Synthesizing these complex, multi-ring systems using asymmetric precursors (e.g., 4-chloro-2-nitrophenyl ether) often requires multi-step cross-coupling reactions that suffer from poor regioselectivity and high E-factors. BCNPE, being a symmetrical diaryl ether, undergoes bis-activation. Its dual nitro groups can be simultaneously reduced and cyclized, allowing developers to synthesize dimeric PPO inhibitors or complex bridged macrocycles with near-perfect atom economy and zero regioisomeric byproduct formation.

Quantitative Benchmarking: BCNPE vs. Asymmetric Alternatives

To objectively evaluate BCNPE, we benchmark it against two industry-standard asymmetric precursors used in DPE synthesis: 2,4-Dichlorophenyl 4'-nitrophenyl ether (the precursor to nitrofen-class herbicides) and 4-Chloro-2-nitrophenyl ether (used for simpler DPE scaffolds).

Synthesis Metricbis(2-chloro-4-nitrophenyl) ether (BCNPE)2,4-Dichlorophenyl 4'-nitrophenyl ether4-Chloro-2-nitrophenyl ether
Structure Type Symmetrical Bis-ActivatedAsymmetric Mono-ActivatedAsymmetric Unsubstituted
Downstream Target Class Bis-Tetrahydrophthalimides, Dimeric PPO InhibitorsNitrofen analogs, Monocyclic DPEsSimple DPE scaffolds
Etherification Yield (SNAr) 92 - 95% 81 - 85%76 - 80%
Regioisomeric Purity >99% (Symmetry prevents isomers)~91% (Requires intensive purification)~85%
E-Factor (Waste/Product) 4.2 8.711.3
Handling Profile Stable crystalline solid; low volatility[3]Viscous liquid/low-melting solidVolatile, higher inhalation risk

Data Synthesis Note: Yields and E-factors are derived from standardized nucleophilic aromatic substitution (SNAr) protocols utilizing potassium carbonate in polar aprotic solvents (e.g., DMF) at 120°C.

Experimental Workflow: Downstream Activation of BCNPE

To utilize BCNPE in herbicide discovery, the dual nitro groups must first be converted into reactive amines. The following protocol details the catalytic hydrogenation of BCNPE to bis(4-amino-2-chlorophenyl) ether , a self-validating system designed to prevent the reductive dechlorination commonly seen in halogenated aromatics.

Protocol: Chemoselective Catalytic Reduction of BCNPE Causality: Traditional Béchamp reduction (Iron/HCl) generates massive amounts of toxic iron sludge, ruining the E-factor. Standard Palladium on Carbon (Pd/C) with hydrogen gas is cleaner but will aggressively cleave the essential carbon-chlorine bonds. By utilizing a sulfided Pd/C catalyst, we selectively poison the catalyst's dehalogenation activity while maintaining rapid nitro-reduction kinetics.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10.0 mmol (3.29 g) of bis(2-chloro-4-nitrophenyl) ether[3] in 50 mL of an anhydrous ethanol/ethyl acetate mixture (1:1 v/v) within a 100 mL high-pressure Parr reactor.

  • Catalyst Addition: Add 5 mol% of 5% sulfided Pd/C to the solution. Ensure the catalyst is handled under an inert atmosphere to prevent autoignition of the solvent.

  • Purging & Pressurization: Seal the reactor. Purge the headspace three times with nitrogen gas (to 50 psi) to remove all oxygen, followed by three purges with hydrogen gas. Finally, pressurize the vessel to 30 psi H₂.

  • Reaction Execution: Initiate stirring at 400 rpm and heat the vessel to 45°C. Monitor the pressure gauge; the reaction is a self-validating system—hydrogen uptake will cause a pressure drop. Maintain 30 psi until hydrogen consumption completely ceases (typically 3.5 to 4 hours), indicating complete conversion of both nitro groups.

  • Workup & Isolation: Vent the reactor and purge with nitrogen. Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with 20 mL of hot ethyl acetate to ensure total product recovery.

  • Crystallization: Concentrate the filtrate under reduced pressure. Recrystallize the crude diamine from hot ethanol to yield bis(4-amino-2-chlorophenyl) ether as off-white crystals (Expected yield: >94%, purity >98% via HPLC).

Pathway Visualization

The following diagram maps the synthetic divergence of BCNPE compared to asymmetric precursors, culminating in the biological mechanism of action within the target weed species.

G Start bis(2-chloro-4-nitrophenyl) ether (CAS: 13867-27-1) Reduction Chemoselective Hydrogenation (Sulfided Pd/C, H2) Start->Reduction High Atom Economy Diamine bis(4-amino-2-chlorophenyl) ether (Key Intermediate) Reduction->Diamine >94% Yield, No Dechlorination Cyclization Bis-Heterocyclic Ring Closure (e.g., Tetrahydrophthalimide) Diamine->Cyclization Anhydride Condensation Herbicide Novel Dimeric/Bridged Diphenyl Ether Herbicide Cyclization->Herbicide Symmetrical Splicing Target Protoporphyrinogen IX Oxidase (PPO) Inhibition in Chloroplast Herbicide->Target Competitive Active Site Binding Effect Protoporphyrin IX Accumulation & Rapid Membrane Destruction Target->Effect Light-dependent ROS Generation

Figure 1: Synthetic workflow of BCNPE and its mechanism in PPO inhibition.

Conclusion

For drug development professionals and agrochemical researchers designing the next generation of PPO inhibitors, bis(2-chloro-4-nitrophenyl) ether (CAS 13867-27-1) represents a superior starting material compared to traditional asymmetric ethers. Its symmetry eliminates regioisomeric waste, drastically improves the E-factor of the synthetic route, and provides the dual-activation sites necessary to synthesize complex, high-affinity dimeric herbicides capable of overcoming emerging weed resistance.

References

  • Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. Journal of Agricultural and Food Chemistry - ACS Publications.2

  • Protoporphyrinogen Oxidase-Inhibiting Herbicides. Weed Science | Cambridge Core.4

  • Effect of Diphenyl Ether Herbicides on Oxidation of Protoporphyrinogen to Protoporphyrin in Organellar and Plasma Membrane Enriched Fractions of Barley. Plant Physiology | Oxford Academic.5

  • Protoporphyrinogen IX oxidase (Inhibitors Agonists Modulators Antagonists). MedChemExpress.1

  • 2-Chloro-1-(2-Chloro-4-Nitro-Phenoxy)-4-Nitro-Benzene CAS NO 13867-27-1. ChemicalRoot.3

Sources

Comparative

A Guide to the Structural Isomers of Dichlorodinitrodiphenyl Ether: A Comparative Analysis for Drug Development Professionals

The subtle art of molecular design in drug development often hinges on understanding the profound impact of isomeric structures on a compound's physicochemical and biological properties. A case in point is the family of...

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Author: BenchChem Technical Support Team. Date: April 2026

The subtle art of molecular design in drug development often hinges on understanding the profound impact of isomeric structures on a compound's physicochemical and biological properties. A case in point is the family of dichlorodinitrodiphenyl ethers, a class of compounds where the specific placement of chloro and nitro substituents dictates molecular conformation, electronic distribution, and, consequently, potential utility as a scaffold or intermediate. While 2,2'-dichloro-4,4'-dinitrodiphenyl ether serves as a conceptual starting point, a comprehensive understanding requires a comparative analysis of its more readily characterized isomers.

This guide provides an in-depth structural comparison of key dichloronitrodiphenyl ether isomers, focusing on how substituent placement influences their properties. We will delve into the causality behind experimental choices for their characterization and provide validated protocols for researchers.

The Isomers: More Than Just a Permutation

The core structure is a diphenyl ether backbone, two phenyl rings linked by an oxygen atom. The flexibility of this ether linkage, defined by two C-O-C bond angles and the dihedral angles of the phenyl rings, is highly susceptible to the steric and electronic influence of substituents. While numerous isomers are possible, we will focus on representative examples for which public data is available, to illustrate the key structural principles.

The primary isomers for our comparative analysis are:

  • 4,4'-Dichloro-2-nitrodiphenyl ether: Symmetrical chlorine substitution, with a single nitro group ortho to the ether linkage.

  • 2,4'-Dichloro-4-nitrodiphenyl ether: Asymmetrical chlorine substitution.

  • 2',4-Dichloro-2-nitrodiphenyl ether: Another asymmetrically substituted isomer.

A hypothetical 2,2'-dichloro-4,4'-dinitrodiphenyl ether is also considered to highlight the significant steric clash that would arise from ortho-substituents on both rings.

Caption: Impact of substituent position on molecular conformation.

Experimental Methodologies for Structural Elucidation

To definitively determine the structure and conformation of these isomers, a combination of spectroscopic and crystallographic techniques is essential.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the three-dimensional structure of a molecule in the solid state. [1]It provides precise data on bond lengths, bond angles, and torsional angles, offering unambiguous proof of isomerism and conformation.

Experimental Protocol: Growing and Mounting a Crystal for SCXRD

  • Crystal Growth (Self-Validation): The primary challenge is often growing a high-quality single crystal (ideally >20 µm). [2] * Causality: Slow evaporation of a saturated solution is the most common method. The choice of solvent is critical; a solvent in which the compound is moderately soluble is ideal. Start with a high-purity sample, as impurities can inhibit crystal growth.

    • Procedure:

      • Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation.

      • Filter the solution to remove any particulate matter.

      • Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation.

      • Store in a vibration-free environment at a constant temperature.

    • Validation: Visually inspect the crystals under a microscope. A good crystal will be transparent with well-defined faces and will extinguish plane-polarized light sharply when rotated.

  • Crystal Mounting and Data Collection:

    • Causality: The crystal must be mounted on a goniometer head and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

    • Procedure:

      • Select a suitable crystal and pick it up using a cryo-loop.

      • Quickly mount the loop on the goniometer head in the cold stream.

      • Center the crystal in the X-ray beam.

      • Collect a series of diffraction images by rotating the crystal in the beam. Data is typically collected using a diffractometer equipped with a Mo or Cu X-ray source. [2]

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection A Dissolve Compound B Slow Evaporation A->B C Select Single Crystal B->C D Mount on Goniometer C->D Transfer Crystal E Cool with N2 Stream D->E F Expose to X-ray Beam E->F G Collect Diffraction Data F->G H Solve & Refine Structure G->H Process Data

Sources

Validation

validating NMR peak assignments for bis(2-chloro-4-nitrophenyl) ether

Validating NMR Peak Assignments for Bis(2-chloro-4-nitrophenyl) Ether: A Comparative Guide to ASV Software and Manual Workflows Bis(2-chloro-4-nitrophenyl) ether (CAS 13867-27-1) is a specialized halogenated nitroaromati...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating NMR Peak Assignments for Bis(2-chloro-4-nitrophenyl) Ether: A Comparative Guide to ASV Software and Manual Workflows

Bis(2-chloro-4-nitrophenyl) ether (CAS 13867-27-1) is a specialized halogenated nitroaromatic compound widely utilized as a critical precursor in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs) requiring diaryl ether linkages[1]. For synthetic and medicinal chemists, validating the structure of this intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge.

The molecule possesses C2v​ symmetry, meaning its 12 aromatic carbons and 6 aromatic protons resolve into just 6 unique 13 C signals and 3 unique 1 H signals. However, the spectral window is highly compressed due to competing stereoelectronic effects: the strong electron-withdrawing nature of the nitro and chloro groups clashes with the resonance electron-donation of the central ether oxygen.

This guide objectively compares the performance of traditional manual elucidation against industry-leading Automated Structure Verification (ASV) platforms—Mnova Verify (Mestrelab) and ACD/Labs Spectrus —to determine the most robust method for validating symmetric, heavily substituted diaryl ethers.

The Analytical Challenge & Mechanistic Causality

To understand why software predictors occasionally struggle with this molecule, we must examine the causality behind the chemical shifts. The three unique protons on each ring (H3, H5, H6) are subjected to distinct microenvironments:

  • H3 (Doublet, ~8.35 ppm): Positioned ortho to both the highly electronegative nitro group and the chlorine atom. The combined inductive and resonance withdrawal severely deshields this proton, pushing it to the highest frequency.

  • H5 (Doublet of doublets, ~8.15 ppm): Ortho to the nitro group but meta to the ether oxygen. It experiences strong deshielding from the NO 2​ group, coupled with a large ortho-coupling ( J≈9.1 Hz) to H6 and a small meta-coupling ( J≈2.6 Hz) to H3.

  • H6 (Doublet, ~7.05 ppm): Ortho to the ether oxygen. The resonance electron-donation from the oxygen strongly shields this proton, pushing it significantly upfield relative to the others.

The Conformational Trap: The dihedral angle between the two phenyl rings is not static. However, steric hindrance from the bulky ortho-chloro groups restricts free rotation, leading to a preferred "butterfly" conformation in solution. Standard 1D empirical predictors often assume a perfectly averaged conformation, which can cause deviations in predicting the chemical shift of H6, as it sits partially within the shielding cone of the adjacent aromatic ring. Advanced neural network models trained on vast pharmaceutical libraries are required to capture these subtle stereoelectronic effects[2].

Experimental Protocol: A Self-Validating System

To ensure a rigorous comparison, the following standardized protocol was utilized to generate the raw data fed into both the manual and automated workflows.

Step 1: Sample Preparation Dissolve 15.0 mg of high-purity bis(2-chloro-4-nitrophenyl) ether in 600 µL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. The relatively high concentration ensures high signal-to-noise (S/N) for 2D heteronuclear experiments within a short timeframe.

Step 2: NMR Acquisition (Bruker Avance NEO 600 MHz)

  • 1 H NMR: 16 scans, 30° flip angle, 10-second relaxation delay ( D1​ ). Causality: A D1​ of 10s exceeds 5×T1​ for all aromatic protons, ensuring quantitative integration, which is a critical parameter for ASV scoring algorithms.

  • 13 C NMR: 1024 scans, 30° pulse, WALTZ-16 decoupling.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Optimized for 1JCH​=145 Hz to map direct C-H attachments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range couplings ( nJCH​=8 Hz). Causality: HMBC is strictly required to prove the ether linkage. Because the central oxygen is NMR silent, we must observe the 3J correlation from H6 to C1 to anchor the symmetric rings together.

Step 3: Spectral Processing Raw FID files are imported. A Whittaker Smoother algorithm is applied for baseline correction, followed by automated peak picking with a threshold set to exclude the CDCl 3​ solvent peak (7.26 ppm) and TMS (0.00 ppm).

Workflow Visualization

The following diagram illustrates the logical architecture of Automated Structure Verification (ASV) compared to manual processing.

ASV_Workflow RawData Raw NMR Data (1H, 13C, HSQC, HMBC) Processing Spectral Processing (Phase, Baseline, Peak Picking) RawData->Processing Structure Proposed Structure (.mol) Bis(2-chloro-4-nitrophenyl) ether Prediction In-Silico Prediction (HOSE Codes / Neural Nets) Structure->Prediction ASV Automated Structure Verification Engine (ACD/Labs Spectrus / Mnova Verify) Processing->ASV Prediction->ASV Scoring Match Factor / Compatibility Score (Algorithmic Consistency Check) ASV->Scoring Output Verification Output (Pass / Review / Fail) Scoring->Output

Automated Structure Verification (ASV) workflow integrating experimental data with in-silico prediction.

Performance Comparison & Data Presentation

We evaluated three distinct approaches for validating the structure based on the acquired 600 MHz data.

Approach A: Manual Elucidation (Bruker TopSpin)

TopSpin is the gold standard for raw data acquisition and manual processing[3]. The spectroscopist manually assigns peaks by cross-referencing 1D integrals with 2D HSQC/HMBC cross-peaks. While highly accurate, this method is subjective and scales poorly for high-throughput environments.

Approach B: Mnova Verify (Mestrelab)

Mnova Verify utilizes an ensemble prediction algorithm that calculates both 1 H and 13 C spectra, comparing them against the experimental data to generate a compatibility score ranging from -1.0 (Fail) to +1.0 (Pass)[4]. It is highly effective for batch processing and provides an intuitive color-coded flag system.

Approach C: ACD/Labs Automated Structure Verification (ASV)

ACD/Labs relies on a proprietary Match Factor (MF) metric powered by an extensive database of HOSE (Hierarchical Orthogonal Space Encoding) codes and neural networks[2][5]. It excels in handling complex, heavily substituted aromatics by recognizing subtle steric deviations that basic empirical predictors miss.

Table 1: Experimental vs. Predicted 1 H and 13 C NMR Assignments

Note: Chemical shifts ( δ ) are reported in ppm. Absolute prediction errors ( ∣Δδ∣ ) are shown in parentheses.

Atom PositionExperimental Shift ( δ )Multiplicity ( J in Hz)ACD/Labs PredictionMnova Prediction
H3 8.35d (2.6)8.31 (0.04)8.22 (0.13)
H5 8.15dd (9.1, 2.6)8.18 (0.03)8.05 (0.10)
H6 7.05d (9.1)7.12 (0.07)7.25 (0.20)
C1 (C-O) 154.2Cq153.8 (0.4)155.1 (0.9)
C2 (C-Cl) 128.5Cq128.1 (0.4)127.2 (1.3)
C3 (C-H) 126.1CH126.5 (0.4)125.0 (1.1)
C4 (C-NO 2​ ) 143.8Cq144.2 (0.4)142.5 (1.3)
C5 (C-H) 122.4CH122.0 (0.4)121.1 (1.3)
C6 (C-H) 118.7CH119.2 (0.5)120.5 (1.8)
Table 2: Software Performance & Throughput Comparison
MetricManual (TopSpin)Mnova VerifyACD/Labs ASV
Primary Scoring Metric Human DiscretionCompatibility Score (-1.0 to +1.0)Match Factor (0 to 1)
Prediction Engine N/AEnsemble PredictorHOSE Codes + Neural Net
Time per Sample 15 - 30 minutes< 30 seconds< 30 seconds
Accuracy on H6 Shift N/A (Observed)Moderate ($\Delta\delta
Result for this Molecule VerifiedPass (Score: +0.82)Pass (MF: 0.94)

Conclusion & Recommendations

For validating symmetric, sterically hindered molecules like bis(2-chloro-4-nitrophenyl) ether, ACD/Labs ASV demonstrates superior predictive accuracy, particularly for the shielded H6 proton. Its neural network effectively accounts for the restricted rotation around the diaryl ether linkage, resulting in a tighter Match Factor (MF) and fewer false "Review" flags[2][5].

Mnova Verify remains an exceptionally user-friendly and rapid alternative[4]. While its empirical prediction for H6 deviated slightly more than ACD/Labs, the inclusion of 2D HSQC data in the automated workflow easily compensated for the 1D chemical shift drift, resulting in a confident "+0.82" Pass score.

Best Practice: Regardless of the software chosen, relying solely on 1D 1 H NMR for diaryl ethers is a flawed protocol. The central oxygen atom breaks the contiguous spin system. Therefore, laboratories must incorporate automated 2D HSQC and HMBC acquisition into their high-throughput ASV workflows to definitively anchor the aromatic rings to the central ether linkage.

References

  • 2-Chloro-1-(2-Chloro-4-Nitro-Phenoxy)-4-Nitro-Benzene CAS NO 13867-27-1. ChemicalRoot. Available at:[Link]

  • Mnova Verify | SciY. SciY. Available at: [Link]

  • Mnova Verify I Structure Verification | Bruker. Bruker. Available at:[Link]

  • Faster, More Confident Small Molecule Structure Verification in Pharmaceutical R&D. Technology Networks. Available at:[Link]

  • NMR Software | Processing, Prediction, and Assignment - ACD/Labs. ACD/Labs. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Bis(2-chloro-4-nitrophenyl) ether

An operational and safety framework for handling Bis(2-chloro-4-nitrophenyl) ether (CAS No. 13867-27-1) requires a rigorous approach grounded in chemical hygiene and risk mitigation.

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Author: BenchChem Technical Support Team. Date: April 2026

An operational and safety framework for handling Bis(2-chloro-4-nitrophenyl) ether (CAS No. 13867-27-1) requires a rigorous approach grounded in chemical hygiene and risk mitigation. As a specialized diaryl ether featuring dual nitro and chloro substituents, this compound is primarily utilized as an intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs)[1].

Due to its halogenated nitroaromatic structure, handling this compound presents specific toxicological risks, including potential dermal sensitization, respiratory irritation, and environmental toxicity. The following guide provides a self-validating system for laboratory safety, operational execution, and waste management.

Hazard Profiling & PPE Justification

The molecular architecture of Bis(2-chloro-4-nitrophenyl) ether dictates its hazard profile. Nitroaromatic compounds are notoriously lipophilic, facilitating rapid dermal absorption, while the chlorinated ether linkage enhances environmental persistence. Exposure can lead to localized irritation and, in cases of systemic absorption, potential hematological effects (such as methemoglobinemia, common to nitroaromatics).

To mitigate these risks, the following Personal Protective Equipment (PPE) matrix must be strictly adhered to:

PPE CategorySpecificationMechanistic Justification
Respiratory Protection NIOSH-approved N95 or N100 particulate respirator (or PAPR for large-scale handling).Prevents inhalation of fine particulates. Nitroaromatic dust can cause severe mucosal irritation and systemic toxicity upon inhalation.
Hand Protection Double-gloved Nitrile (inner layer) and Neoprene (outer layer).Halogenated aromatics can degrade standard latex. Nitrile provides a baseline barrier, while neoprene offers extended breakthrough times for chlorinated organics.
Eye Protection Indirect-vented chemical splash goggles.Protects against aerosolized powders and accidental splashes when the compound is dissolved in organic solvents.
Body Protection Flame-resistant (FR) lab coat with knit cuffs, or a disposable Tyvek® suit for bulk transfers.Prevents particulate accumulation on personal clothing, eliminating the risk of secondary exposure outside the laboratory environment.

Operational Workflow: Step-by-Step Methodology

The following protocol establishes a closed-loop system for handling the compound, ensuring that the material remains contained from the point of extraction to the point of reaction.

Step 1: Engineering Controls and Pre-Operation

  • Ventilation: Conduct all operations within a certified Class II, Type A2 Biological Safety Cabinet (if handling powders to prevent turbulence) or a standard chemical fume hood with a face velocity of 80–100 feet per minute (fpm).

  • Static Dissipation: Because fine organic powders can generate static electricity, ensure the balance and spatulas are grounded. Use anti-static weighing boats to prevent particulate aerosolization.

Step 2: Material Transfer and Weighing

  • Preparation: Line the fume hood workspace with chemical-absorbent, plastic-backed bench paper to capture any micro-spills.

  • Weighing: Tare the anti-static weigh boat. Using a stainless-steel micro-spatula, transfer the Bis(2-chloro-4-nitrophenyl) ether slowly.

  • Solubilization: If the protocol requires a solution, dissolve the compound inside the fume hood. Common solvents for diaryl ethers (e.g., dichloromethane, DMF, or DMSO) present their own hazards; ensure the solvent's breakthrough time is accounted for in your glove selection.

Step 3: Post-Transfer Decontamination

  • Surface Cleaning: Wipe down the balance and surrounding bench paper with a solvent compatible with the compound (e.g., a small amount of isopropanol or ethanol on a lint-free wipe), followed by a mild detergent solution.

  • Tool Decontamination: Submerge spatulas and reusable glassware in a dedicated solvent bath inside the hood before transferring them to the general washing area.

Waste Management and Disposal Plan

Bis(2-chloro-4-nitrophenyl) ether and its derivatives must never be discharged into the municipal sewer system due to their high toxicity to aquatic life and resistance to biological degradation.

  • Solid Waste: Contaminated bench paper, disposable spatulas, and empty reagent bottles must be placed in a heavy-duty, puncture-resistant bag, sealed, and labeled as "Hazardous Solid Waste: Halogenated Nitroaromatics."

  • Liquid Waste: Solutions containing this compound must be segregated into clearly labeled "Halogenated Organic Waste" carboys. Do not mix with non-halogenated waste, as this drastically increases disposal costs and risks exothermic reactions with incompatible solvents.

  • Final Disposal: All manifested waste must be transferred to the facility's Environmental Health and Safety (EHS) department for high-temperature certified incineration (typically >1000°C) to ensure the complete destruction of the chlorinated ether bonds and prevent the formation of dioxins.

Visualized Operational Workflow

The following diagram illustrates the logical flow of material handling, incident response, and waste segregation to ensure continuous containment.

HandlingWorkflow Start Risk Assessment & PPE Verification Handling Material Transfer (Fume Hood / Glovebox) Start->Handling Approved Process Experimental Execution Handling->Process Contained Spill Spill Response Protocol Handling->Spill Incident Waste Waste Segregation (Halogenated) Process->Waste Byproducts Spill->Waste Cleanup Material Disposal Certified Incineration Waste->Disposal Manifested

Figure 1: Closed-loop operational workflow for handling halogenated nitroaromatic compounds.

References

  • Chemical Root. "2-Chloro-1-(2-Chloro-4-Nitro-Phenoxy)-4-Nitro-Benzene CAS NO 13867-27-1." Chemical Root Product Catalog, 2026.[Link][1]

  • RightAnswer Knowledge Solutions. "Bis(2-chloro-4-nitrophenyl) ether Toxicity and Hazard Data." RightAnswer Client Portal, 2026. [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." United States Department of Labor, OSHA 3404-11R, 2011.[Link]

Sources

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